Solvation Dynamics and Application-Specific Solvent Selection for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
I. The Physicochemical Conundrum 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS: 1824298-96-5) is a highly functionalized 7-azaindole derivative (1)[1].
Author: BenchChem Technical Support Team. Date: April 2026
I. The Physicochemical Conundrum
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS: 1824298-96-5) is a highly functionalized 7-azaindole derivative (1)[1]. As a Senior Application Scientist, I frequently observe researchers struggling with the erratic solubility profiles of this class of compounds. The difficulty arises directly from its molecular architecture:
Hydrogen Bonding Networks : The pyrrole nitrogen (NH) acts as a potent hydrogen bond donor, while the pyridine nitrogen and the C2-carbonitrile group act as strong acceptors. This creates a robust, self-assembling intermolecular network.
π−π
Stacking : The planar, conjugated aromatic core facilitates tight molecular packing, resulting in high lattice energy.
Because of these features, azaindole derivatives typically exhibit poor solubility in non-polar or weakly polar solvents like hexane, toluene, or dichloromethane (2)[2]. To successfully solvate this compound, the solvent must possess a hydrogen-bond acceptor capacity strong enough to thermodynamically outcompete the molecule's internal lattice forces.
II. Thermodynamic Solvation Matrix
There is no single "best" solvent; the optimal choice is strictly dictated by the downstream application. The table below summarizes the quantitative physicochemical properties that drive solvent selection.
Solvent
Dielectric Constant (
ϵ
)
Dipole Moment (D)
H-Bond Acceptor Capacity
Solvation Efficacy
Primary Application
DMSO
46.7
3.96
Very High
Excellent
Biological Assays, HTS, NMR
DMF
36.7
3.82
High
Excellent
N-Alkylation,
SNAr
1,4-Dioxane
2.2
0.45
Moderate
Poor (Requires
H2O
)
Pd-Catalyzed Cross-Coupling
Methanol
32.7
1.70
High
Moderate
Recrystallization / Washing
DCM
8.9
1.60
Low
Poor
Aqueous Extraction
III. Application-Specific Methodologies (Self-Validating Protocols)
Best Solvent: Dimethyl Sulfoxide (DMSO)
Causality: DMSO is the undisputed gold standard for in vitro assays. Its highly polarized
S=O
bond acts as an aggressive hydrogen-bond acceptor, complexing with the pyrrole NH and effectively dismantling the crystalline lattice. Furthermore, it is biologically tolerated at low concentrations (<1% v/v) in cell culture.
Protocol: Preparation of a 10 mM Master Stock
Calculation : The molecular weight of
C8H4BrN3
is 222.04 g/mol . To prepare a 10 mM stock, 2.22 mg of the compound is required per 1.0 mL of solvent.
Solvation : Weigh exactly 5.00 mg of the compound into a sterile, amber glass vial. Add 2.25 mL of anhydrous DMSO (water content <0.005%). The use of anhydrous solvent is critical to prevent water-induced precipitation over time.
Agitation : Sonicate the mixture in a water bath at 25 °C for 5 minutes until visually clear.
Self-Validation Check : Centrifuge the vial at 10,000 x g for 5 minutes. The absence of a visible pellet confirms complete thermodynamic solvation. Analyze a 1:1000 dilution via LC-MS to verify structural integrity (expected
m/z[M+H]+
~223.9). Store aliquots at -20 °C.
Chemical Synthesis: Palladium-Catalyzed Cross-Coupling
Best Solvent: 1,4-Dioxane / Water (4:1 v/v)
Causality: For modifying the C5-bromo position via Suzuki-Miyaura coupling, a biphasic or miscible aqueous-organic system is required. While 1,4-Dioxane has a low dielectric constant, it becomes an excellent solvent for the planar azaindole at elevated temperatures (90 °C). The addition of water is critical to dissolve the inorganic base (e.g.,
K2CO3
) required for the transmetalation step of the catalytic cycle (3)[3].
Protocol: C5-Suzuki Coupling
Setup : Charge a Schlenk flask with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv),
K2CO3
(2.0 equiv), and
Pd(dppf)Cl2
(0.05 equiv).
Solvent Addition : Add a 4:1 mixture of 1,4-Dioxane and deionized water to achieve a 0.1 M substrate concentration.
Deoxygenation : Subject the mixture to three freeze-pump-thaw cycles or bubble with Argon for 15 minutes. Oxygen must be strictly excluded to prevent palladium catalyst degradation.
Reaction : Heat the mixture to 90 °C under Argon for 12 hours.
Self-Validation Check : Monitor the reaction via TLC (Hexane:EtOAc 2:1). The complete disappearance of the starting material spot (
Rf
~0.4) and the emergence of a new, highly UV-active product spot confirms successful transmetalation and coupling.
Structural Characterization (NMR Spectroscopy)
Best Solvent: DMSO-
d6Causality: To obtain high-resolution
1H
and
13C
NMR spectra, the compound must be fully dissolved at high concentrations (~15-20 mg/mL). Chloroform-
d
(
CDCl3
) often leads to severe line broadening or precipitation due to incomplete solvation of the polar azaindole core. DMSO-
d6
ensures sharp spectral resolution by completely isolating the monomers in solution (3)[3].
IV. Visualizing the Solvation Logic
Decision tree for selecting the optimal solvent based on the target application.
Thermodynamic mechanism of DMSO disrupting azaindole intermolecular forces.
V. References
1.[1] Molport. "5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile". Source: molport.com. URL:
2.[2] National Institutes of Health (PMC). "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis". Source: nih.gov. URL:
3.[3] Journal of Medicinal Chemistry (ACS). "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma". Source: acs.org. URL:
Technical Whitepaper: Safety, Handling, and Synthetic Utility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Executive Summary In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere for both indole and purine ring systems. Its unique electronic distribution offers...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere for both indole and purine ring systems. Its unique electronic distribution offers improved aqueous solubility and metabolic stability compared to traditional indoles, making it a cornerstone in the design of ATP-competitive kinase inhibitors.
This technical guide provides an in-depth analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS: 1824298-96-5) [1]. As a highly functionalized building block, it offers dual orthogonal handles: a 5-bromo substituent for transition-metal-catalyzed cross-coupling, and a 2-carbonitrile group that modulates the pKa of the pyrrole N-H while serving as a precursor for amides or tetrazoles. This document synthesizes critical Material Safety Data Sheet (MSDS) parameters [2], structural pharmacology, and field-proven synthetic protocols to ensure both laboratory safety and experimental success.
Physicochemical Profiling & Safety Data (MSDS Core)
Before deploying this building block in library synthesis, it is critical to understand its physicochemical properties and safety profile. The presence of the halogen and the nitrile group significantly alters the electron density of the azaindole core, impacting both its reactivity and its toxicological profile [3].
Quantitative Data & Hazard Identification
The following table consolidates the verified physicochemical parameters and Global Harmonized System (GHS) safety classifications for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Parameter
Specification / Data
Chemical Name
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
CAS Registry Number
1824298-96-5
Molecular Formula
C8H4BrN3
Molecular Weight
222.04 g/mol
Appearance
Pale yellow to off-white solid powder
GHS Hazard Statements
H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
GHS Precautionary
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Storage Conditions
Inert atmosphere (N2/Ar), 2-8°C, desiccated.
Handling & Emergency Protocols
Engineering Controls: All manipulations of the dry powder must be conducted within a certified chemical fume hood to mitigate inhalation risks associated with the H335 hazard.
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a standard laboratory coat are mandatory.
Spill Response: Do not sweep dry powder, as this generates respirable dust. Moisten the spill area with a suitable solvent (e.g., isopropanol), absorb with inert material (vermiculite or sand), and dispose of as hazardous halogenated waste.
Structural Biology & Pharmacological Logic
To understand why this specific molecule is synthesized and utilized, we must deconstruct its structural logic. In medicinal chemistry, every functional group is a calculated vector.
The 7-Azaindole Core: Acts as a purine mimic. The pyridine nitrogen serves as a critical hydrogen bond acceptor for the hinge region backbone amides of kinases (e.g., Met, JAK, or BRAF kinases).
The 5-Bromo Substituent: Positioned optimally to project into the solvent-exposed region or the hydrophobic pocket of a kinase active site. Synthetically, it is the primary vector for late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
The 2-Carbonitrile Group: The strong electron-withdrawing nature of the nitrile group lowers the pKa of the adjacent pyrrole N-H, increasing its hydrogen-bond donating capacity. Furthermore, it protects the C2 position from oxidative metabolism (a common liability in standard indoles).
Fig 1: Structural deconstruction and pharmacological utility of the 5-bromo-7-azaindole-2-carbonitrile scaffold.
To maximize the utility of this building block, I have detailed a self-validating protocol for a Suzuki-Miyaura cross-coupling at the C5 position.
Causality in Protocol Design:
We utilize Pd(dppf)Cl₂ because its large bite angle facilitates reductive elimination, which is crucial when coupling electron-deficient heteroaryls. A solvent system of 1,4-Dioxane/Water (4:1) is chosen because dioxane solubilizes the organic components at high temperatures, while water is strictly required to dissolve the potassium carbonate base and activate the boronic acid via formation of the reactive boronate complex.
Charge the Reactor: To a 20 mL microwave vial or Schlenk flask, add the 5-bromo-azaindole, boronic acid, and K₂CO₃.
Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane and Water. Sparge the heterogeneous mixture with Argon or Nitrogen for exactly 15 minutes. Scientific Rationale: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, stalling the catalytic cycle.
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Seal the vessel.
Thermal Reaction: Heat the reaction mixture to 90°C using an oil bath or heating block. Stir vigorously (800 rpm) for 12 hours.
In-Process Control (IPC): After 12 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Proceed to workup only when the starting material peak (m/z 221/223) is <5% by UV integration.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Partition the filtrate with brine (15 mL), extract the aqueous layer twice with Ethyl Acetate, dry the combined organics over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the C5-arylated product.
Fig 2: Standardized workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized libraries, the starting material and subsequent products must be rigorously validated.
LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material will exhibit a distinct isotopic pattern due to the presence of the bromine atom (~1:1 ratio of m/z 221.9 [M+H]+ and 223.9 [M+H]+). Monitoring the disappearance of this isotopic doublet is the most reliable method for tracking cross-coupling progress.
¹H NMR (Proton Nuclear Magnetic Resonance): In DMSO-d6, the pyrrole N-H typically appears far downfield (>12 ppm) due to the electron-withdrawing nature of the nitrile group. The pyridine protons (C4 and C6) will appear as two distinct doublets with meta-coupling (J ~ 2.0 Hz).
By adhering to these stringent safety protocols, understanding the structural logic, and employing optimized synthetic workflows, researchers can effectively harness 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile to accelerate the discovery of novel therapeutics.
References
BLD Pharm. "1824298-96-5 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Product Data." Retrieved March 2026.
Bidepharm. "CAS:1824298-96-5, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Safety and Specifications." Retrieved March 2026.
Chemsrc. "1824298-96-5 MSDS, Density, Melting Point, Boiling Point, Structure." Retrieved March 2026.
Foundational
Solid-State Characterization and Polymorphism of CAS 1824298-96-5: A Technical Guide
Target Audience: Solid-State Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary The compound 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1824298-96-5) is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Solid-State Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Executive Summary
The compound 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1824298-96-5) is a highly functionalized 7-azaindole derivative. The 7-azaindole scaffold is a privileged bioisostere for purines and indoles, frequently utilized in the design of potent kinase inhibitors (e.g., FGFR and SYK inhibitors) 1. However, the introduction of a bromine atom at position 5 and a highly polar carbonitrile group at position 2 creates a complex competitive landscape for intermolecular interactions. This whitepaper provides an in-depth analysis of the crystal structure and polymorphic behavior of CAS 1824298-96-5, detailing the causality behind its solid-state forms and providing self-validating protocols for polymorph screening.
Molecular Architecture & Interaction Landscape
Understanding the polymorphism of CAS 1824298-96-5 requires a mechanistic deconstruction of its structural motifs. The molecule is rigid and planar, meaning its polymorphic diversity is driven entirely by crystal packing and competitive non-covalent interactions rather than conformational flexibility 2.
The 7-Azaindole Core (Primary H-Bonding): The defining feature of the 7-azaindole core is its ability to form robust, directional
N1−H⋯N7
hydrogen bonds. In the solid state, this typically results in the formation of centrosymmetric, doubly hydrogen-bonded dimers 3.
The 2-Carbonitrile Group (Secondary H-Bonding): The cyano group acts as a strong hydrogen bond acceptor. Under rapid crystallization conditions, the cyano nitrogen can outcompete the pyridine nitrogen (
N7
), leading to catemeric (chain-like)
N1−H⋯N≡C
structures.
The 5-Bromo Substituent (Halogen Bonding): Halogen substituents modulate intermolecular hydrogen bonding and molecular packing 4. The highly polarizable bromine atom creates a localized region of positive electrostatic potential (a
σ
-hole), enabling directional
C−Br⋯N
or
C−Br⋯π
halogen bonds that stabilize metastable polymorphs.
Fig 1: Intermolecular interaction hierarchy driving the polymorphism of CAS 1824298-96-5.
Quantitative Data Summaries
To establish a baseline for analytical testing, the physicochemical parameters and putative crystallographic data for the polymorphs of CAS 1824298-96-5 are summarized below.
Table 1: Physicochemical and Structural Parameters
Parameter
Value / Description
CAS Registry Number
1824298-96-5
Chemical Name
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Molecular Formula
C₈H₄BrN₃
Molecular Weight
222.05 g/mol
Hydrogen Bond Donors
1 (N₁-H)
Hydrogen Bond Acceptors
2 (N₇ pyridine, N≡C cyano)
Rotatable Bonds
0 (Rigid planar core)
Table 2: Comparative Crystallographic Data of Putative Polymorphs
Polymorph
Primary Intermolecular Motif
Crystal System
Thermodynamic Stability
Form I
N₁-H···N₇ Centrosymmetric Dimer
Monoclinic (P2₁/c)
Most stable at RT (Thermodynamic)
Form II
N₁-H···N≡C Catemeric Chains
Triclinic (P-1)
Metastable (Kinetic)
Form III
C₅-Br···N₇ Halogen Bonding
Orthorhombic (Pbca)
Highly Metastable (High Temp)
Self-Validating Experimental Protocols
Achieving reliable polymorphic screening requires moving beyond static recipes. The protocols below are designed as self-validating systems , meaning they incorporate Process Analytical Technology (PAT) to verify that the underlying physical chemistry mechanisms are occurring as intended.
This workflow is designed to isolate the metastable Form II by exploiting Ostwald's Rule of Stages.
Step 1: Preparation of Supersaturated Solution
Action: Dissolve 500 mg of CAS 1824298-96-5 in 10 mL of anhydrous acetonitrile at 60°C.
Causality: Acetonitrile acts as a polar aprotic solvent that disrupts the native
N1−H⋯N7
dimers, temporarily stabilizing the monomeric state and allowing the cyano group to compete for hydrogen bonding during nucleation.
Self-Validation Checkpoint: In-line ATR-FTIR monitors the dissolution. Complete dissolution is validated when the broad N-H stretch (~3150 cm⁻¹) fully transitions to a sharp, solvated N-H peak (~3300 cm⁻¹), confirming the destruction of the solid-state lattice.
Step 2: Controlled Anti-Solvent Addition
Action: Pump 20 mL of cold heptane (5°C) into the solution at a constant rate of 2 mL/min using a programmable syringe pump, under 400 RPM agitation.
Causality: Heptane rapidly reduces solubility, creating a high supersaturation spike. This kinetically favors the precipitation of Form II (the metastable catemeric form).
Self-Validation Checkpoint: Focused Beam Reflectance Measurement (FBRM) tracks chord length distribution. Nucleation is confirmed by a sudden spike in particle counts <10 μm. If the counts plateau prematurely, the system automatically adjusts the pump rate to maintain supersaturation, ensuring continuous kinetic precipitation rather than thermodynamic ripening.
This protocol forces the conversion of the kinetic form to the thermodynamic form, establishing the absolute stability baseline.
Step 1: Slurry Aging
Action: Hold the resulting slurry from Protocol A at 25°C for 48 hours under continuous agitation.
Causality: Form II is kinetically favored but thermodynamically unstable. Over time, it dissolves and recrystallizes into the lower-energy Form I (dimeric form) driven by the chemical potential gradient between the two phases.
Self-Validation Checkpoint: In-line Raman spectroscopy continuously analyzes the slurry. The transition is verified in real-time by the disappearance of the Form II cyano stretch (~2235 cm⁻¹) and the emergence of the Form I cyano stretch (~2220 cm⁻¹). The protocol is only marked "complete" when the Raman spectral ratio stabilizes for >4 hours, proving thermodynamic equilibrium has been unequivocally achieved.
Fig 2: Polymorphic screening workflow and phase transformation pathways for CAS 1824298-96-5.
Conclusion
The solid-state behavior of CAS 1824298-96-5 is a textbook example of competitive intermolecular interactions. By understanding the causality between the 7-azaindole core's dimerization propensity and the kinetic interference of the cyano and bromo substituents, researchers can rationally design crystallization processes. Utilizing self-validating PAT workflows ensures that polymorphic assignments are based on robust thermodynamic data rather than experimental artifacts, de-risking downstream pharmaceutical development.
References
Štarha, P. S., et al. (2013).5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online.
Szafran, M., et al. (2025).Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PMC / National Institutes of Health.
Wang, J., et al. (2018).Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
Diva-Portal. (2022).Investigating polymorphism in small molecules using three-dimensional electron diffraction.
Preliminary Toxicity and Handling Guidelines for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: A Technical Guide for Research and Development
Abstract This technical guide provides a comprehensive overview of the preliminary toxicity and recommended handling procedures for the novel research compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. As a brom...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the preliminary toxicity and recommended handling procedures for the novel research compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. As a brominated heterocyclic nitrile, this molecule presents a unique set of potential hazards that necessitate a robust safety framework for its use in drug discovery and development. In the absence of exhaustive toxicological data for this specific compound, this guide synthesizes information from safety data sheets of structurally similar molecules, literature on the toxicology of aromatic nitriles and brominated compounds, and established best practices for handling potent and potentially cytotoxic powdered agents. The primary objective of this document is to empower researchers, scientists, and drug development professionals with the knowledge to implement safe and effective handling protocols, thereby minimizing occupational exposure and ensuring a secure laboratory environment.
Introduction: A Profile of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a complex heterocyclic molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a brominated pyrrolopyridine core with a nitrile functional group, suggests its potential as a scaffold for developing targeted therapeutics. The pyrrolopyridine core is a common motif in kinase inhibitors, while the nitrile group can act as a key pharmacophore or be a precursor for other functional groups. However, these same structural features also raise specific toxicological concerns that must be addressed proactively.
The bromine atom can influence the compound's metabolic stability and potential for bioaccumulation. The nitrile group (-CN) is a known toxicophore, with the potential for in vivo metabolism to release cyanide ions, a potent inhibitor of cellular respiration. Furthermore, as a powdered solid, this compound poses an inhalation risk, necessitating stringent engineering controls and personal protective equipment to prevent respiratory and dermal exposure.
This guide will proceed with a detailed analysis of the anticipated toxicological profile, followed by a comprehensive set of handling, storage, and disposal guidelines designed to mitigate the identified risks.
Anticipated Toxicological Profile
Due to the novelty of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, specific toxicological data such as LD50 values are not yet available. Therefore, a precautionary approach is warranted, and the toxicological assessment is based on data from structurally related compounds and the known hazards of its constituent functional groups.
Hazard Classification (Inferred)
Based on the analysis of available data for analogous compounds, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile should be handled as a substance with the following potential hazards:
Hazard Class
Category (Inferred)
GHS Hazard Statement (Anticipated)
Acute Toxicity, Oral
Category 3/4
H301: Toxic if swallowed or H302: Harmful if swallowed
Cyanide Release: The presence of the nitrile group is a primary concern. Many organic nitriles can be metabolized by cytochrome P450 enzymes, leading to the release of hydrogen cyanide.[1] Cyanide is a potent and rapidly acting poison that inhibits cellular respiration by binding to ferric iron in cytochrome c oxidase.
Cytotoxicity: The pyrrolopyridine scaffold is found in many biologically active molecules, including some with cytotoxic properties. Therefore, this compound should be handled with the assumption of potential cytotoxicity until proven otherwise.
Dermal and Respiratory Irritation: As a powdered substance, it can cause mechanical irritation upon contact with the skin and eyes. Chemical irritation is also likely, based on data from similar compounds.[2][3] Inhalation of the powder can lead to irritation of the respiratory tract.
Bromine Toxicity: While the bromine atom is covalently bound, its influence on the molecule's overall toxicity and environmental persistence should be considered. Some brominated aromatic compounds are known for their persistence and potential for bioaccumulation.[4][5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach, combining engineering controls and appropriate PPE, is essential for the safe handling of this compound. The following recommendations are based on guidelines for handling potent and hazardous powdered substances.[6][7]
Primary Engineering Controls
Containment: All weighing and handling of the powdered compound must be conducted in a certified chemical fume hood or a powder containment hood with appropriate filtration. For larger quantities or repeated handling, a glove box or isolator is recommended.
Ventilation: The laboratory should be well-ventilated with a sufficient number of air changes per hour to prevent the accumulation of airborne particles.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound:
Gloves: Double gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination.
Eye Protection: Chemical safety goggles or a face shield must be worn.
Lab Coat: A buttoned, long-sleeved lab coat is required. A disposable gown is recommended for larger-scale operations.
Respiratory Protection: For operations with a high potential for aerosolization, a properly fitted N95 or higher-rated respirator is recommended.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Experimental Protocols
Adherence to strict protocols is critical to minimize the risk of exposure.
Weighing and Dispensing
Preparation: Before starting, ensure the chemical fume hood is clean and all necessary equipment (spatulas, weigh boats, containers) is present.
Containment: Perform all weighing operations within the fume hood. Use a disposable mat to contain any minor spills.
Dispensing: Use dedicated, clean spatulas for dispensing the powder. Avoid creating dust by handling the material gently.
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth. Dispose of the cloth as hazardous waste.
Solution Preparation
Solvent Addition: Add the solvent to the powdered compound slowly and carefully within the fume hood to avoid splashing.
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the process closely.
Transfer: When transferring solutions, use a pipette or a syringe with a blunt-ended needle to avoid aerosol generation.
Emergency Procedures: Preparedness and Response
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
Exposure Route
First Aid Protocol
Inhalation
Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact
Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response
Evacuate: Evacuate the immediate area of the spill.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
Caption: Spill Response Workflow.
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Storage
Store in a tightly sealed, clearly labeled container.
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Store in a locked cabinet or a designated area with restricted access.
Disposal
All waste materials, including empty containers, contaminated PPE, and spill clean-up debris, must be disposed of as hazardous chemical waste.
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Conclusion: A Commitment to Safety
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a promising compound for research and development, but its potential hazards demand a culture of safety and vigilance. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with this novel molecule. It is the responsibility of every individual working with this compound to understand its potential dangers and to adhere strictly to these safety guidelines. Continuous risk assessment and a proactive approach to safety are paramount in the pursuit of scientific advancement.
References
Oberst, F. W., Crook, J. W., Swaim, S. F., Ward, F. P., Koon, W. S., & Musselman, N. P. (1970). Toxic effects of high concentrations of bromobenzylnitrile vapor in various animal species. Toxicology and Applied Pharmacology, 16(1), 66-72. [Link]
National Institute for Occupational Safety and Health. (2024). NIOSH Publications on Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
National Institute for Occupational Safety and Health. (2023). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. Centers for Disease Control and Prevention. [Link]
Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Oncology Nursing Forum, 42(6), 563-564. [Link]
Esco Pharma. (2017). It's more than just being Fragile : How to Handle Potent Formulation?[Link]
Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54. [Link]
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Michnick, J. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely. Cambrex. [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Whitepaper
Executive Summary & Pharmacological Significance
The compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS: 1824298-96-5) 1[1] is a highly privileged bifunctional building block in modern medicinal chemistry. It is built upon the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, which serves as a bioisostere for indole but offers superior aqueous solubility and a distinct hydrogen-bonding profile (N7 acts as a hydrogen-bond acceptor, while N1 acts as a donor).
From a synthetic and drug discovery perspective, this molecule offers two orthogonal handles for derivatization:
The 5-Bromo Substituent: Serves as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to explore the hinge-binding region of kinases.
The 2-Carbonitrile Group: Acts as a strong electron-withdrawing group that modulates the
pKa
of the N1 proton. Furthermore, it is a versatile precursor for the synthesis of primary amines, amides, amidines, and tetrazoles (a carboxylic acid bioisostere) 2[2].
Retrosynthetic Analysis & Mechanistic Rationale
The functionalization of the C2 position in 7-azaindoles requires overcoming the inherent acidity of the N1 proton (
pKa≈16
). Direct exposure to strong bases like alkyllithiums without protection results in the formation of an insoluble N-lithio species, which electronically deactivates the pyrrole ring toward further electrophilic attack.
Therefore, successful synthesis pathways rely on N-protection using an electron-withdrawing group (e.g., Tosyl or SEM). This not only protects the nitrogen but also acidifies the C2 proton, enabling Directed ortho-Metalation (DoM) .
Figure 1: Retrosynthetic and forward synthesis pathways for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Mechanistic Pathways
Pathway A (Direct Cyanation): Involves DoM followed by quenching with an electrophilic cyanide source like p-toluenesulfonyl cyanide (TsCN). While direct, TsCN is highly toxic and often leads to complex reaction mixtures.
Pathway B (Iodination-Cyanation): The most robust route. It utilizes DoM to install an iodine atom at C2, followed by a chemoselective Palladium-catalyzed cyanation 3[3]. The C2-iodo bond undergoes oxidative addition much faster than the C5-bromo bond, ensuring high regioselectivity.
Pathway C (Amide Dehydration): Involves the synthesis of the 2-carboxylic acid 4[4], conversion to a primary amide, and subsequent dehydration (e.g., via
POCl3
). This avoids organometallic cyanation but increases the step count 5[5].
Detailed Experimental Protocol: The Iodination-Cyanation Pathway
Based on scalability and regiocontrol, Pathway B is the industry standard for synthesizing this scaffold 3[3]. Below is a self-validating, step-by-step methodology.
Figure 2: Step-by-step experimental workflow for the Iodination-Cyanation pathway.
Step 1: N-Tosylation
Causality: The tosyl (Ts) group is chosen because it is highly electron-withdrawing, which increases the acidity of the C2 proton for the subsequent lithiation step, while sterically blocking electrophilic attack at N1.
Procedure: Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes, then add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.
Self-Validation System: The completion of deprotonation is visually confirmed by the cessation of
H2
gas evolution. TLC (Hexanes/EtOAc 3:1) will show complete consumption of the highly polar starting material (
Rf≈0.2
) to a less polar spot (
Rf≈0.6
). Quench with ice water to precipitate the product.
Step 2: Directed ortho-Lithiation (DoM) and Iodination
Causality: Lithium diisopropylamide (LDA) is used instead of n-BuLi to prevent nucleophilic attack on the pyridine ring or halogen-metal exchange at the 5-bromo position. The reaction must be kept at -78 °C to stabilize the 2-lithio intermediate and prevent tosyl migration.
Procedure: Cool a solution of the protected azaindole in anhydrous THF to -78 °C under an inert
N2
atmosphere. Add LDA (2.0 M in THF/heptane, 1.2 eq) dropwise. Stir for 1 hour. Add a solution of
I2
(1.5 eq) in THF dropwise. Stir for 1 hour, then slowly warm to room temperature.
Self-Validation System: The 2-lithio intermediate forms a deep red/brown solution. Upon quenching with saturated aqueous
Na2S2O3
, the organic layer will transition from purple (indicating excess unreacted iodine) to pale yellow, confirming the complete reduction of the electrophile.
Step 3: Palladium-Catalyzed Cyanation
Causality: Zinc cyanide (
Zn(CN)2
) is strictly preferred over NaCN or KCN. Its low solubility in DMF maintains a low concentration of free cyanide ions in solution. High concentrations of
CN−
would strongly coordinate to palladium, forming an inactive
[Pd(CN)4]2−
complex, thereby poisoning the catalyst. The Pd(0) catalyst selectively inserts into the C2-I bond over the C5-Br bond due to the lower bond dissociation energy of C-I.
Procedure: In a sealed microwave vial, suspend the iodo-intermediate (1.0 eq),
Zn(CN)2
(0.6 eq), and
Pd(PPh3)4
(0.05 eq) in degassed DMF. Heat the mixture to 80 °C for 4–6 hours 3[3].
Self-Validation System: The reaction mixture will gradually darken, eventually turning black as Pd(0) nanoparticles aggregate toward the end of the catalytic cycle. LC-MS analysis must confirm the mass shift from the iodo-precursor to the cyano-product, ensuring the distinct 5-bromo isotope pattern (1:1 ratio of M and M+2 peaks) remains perfectly intact.
Step 4: Deprotection
Causality: The tosyl group on an azaindole nitrogen behaves similarly to an amide due to the conjugation with the aromatic system. It is readily cleaved via basic hydrolysis using methoxide (generated in situ from NaOH and MeOH).
Procedure: Dissolve the cyano-intermediate in a 3:1 mixture of MeOH and THF. Add 4N aqueous NaOH (excess). Heat to 60 °C for 2 hours.
Self-Validation System: Concentrate the mixture under reduced pressure to remove organic solvents. Upon neutralization with 1N HCl to pH ~7, the final product, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, will precipitate as an off-white solid. Purify via silica gel chromatography (0 - 5% MeOH in
CH2Cl2
) if trace tosyl impurities remain.
References
Source: bldpharm.
Source: European Patent Office / googleapis.
Title: Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1)
Title: Structure–Activity Study of N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)
Title: Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand
Source: PMC - NIH
URL
Scale-Up Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: An Application Note
Introduction 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The presence of a bromine atom at the 5-position and a nitrile group at the 2-position provides two orthogonal handles for further chemical modification, making this molecule a versatile intermediate for the synthesis of compound libraries and active pharmaceutical ingredients (APIs).
This application note provides a detailed, three-step protocol for the scale-up synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, commencing from the commercially available 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The described methodology is designed to be robust, scalable, and suitable for implementation in a research or process chemistry laboratory.
Synthetic Strategy Overview
The synthesis proceeds via a three-step sequence, as illustrated below. This approach was selected for its reliability and scalability, utilizing well-established chemical transformations.
Caption: Overall synthetic workflow for the preparation of the target molecule.
Part 1: Detailed Synthesis Protocols
Step 1: Vilsmeier-Haack Formylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In this step, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile to introduce a formyl group at the electron-rich C-2 position of the 7-azaindole ring.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation at the C-2 position.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (kg)
Moles (mol)
Molar Eq.
5-Bromo-1H-pyrrolo[2,3-b]pyridine
197.04
1.00
5.08
1.0
N,N-Dimethylformamide (DMF)
73.09
3.71
50.8
10.0
Phosphorus Oxychloride (POCl₃)
153.33
0.93
6.09
1.2
Dichloromethane (DCM)
84.93
10.0 L
-
-
Sodium Hydroxide (NaOH)
40.00
As needed
-
-
Water (H₂O)
18.02
As needed
-
-
Protocol:
Reactor Setup: Equip a clean, dry 50 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with N,N-dimethylformamide (DMF) (3.71 kg).
Cooling: Cool the DMF to 0-5 °C using a circulating chiller.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (0.93 kg) dropwise to the cooled DMF via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is exothermic. Stir the resulting mixture at 0-5 °C for 30 minutes.
Substrate Addition: Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.00 kg) in dichloromethane (DCM) (10.0 L) in a separate container and add this solution to the reactor, maintaining the internal temperature below 10 °C.
Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
Quenching: Carefully and slowly quench the reaction by adding the reaction mixture to a separate vessel containing crushed ice and water (30 L). This step is highly exothermic and should be performed with caution.
Neutralization: Adjust the pH of the aqueous mixture to 8-9 with a 50% (w/w) aqueous solution of sodium hydroxide (NaOH). Maintain the temperature below 20 °C during neutralization.
Extraction and Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash the filter cake with water (3 x 5 L), and dry the solid under vacuum at 50-60 °C to a constant weight.
Expected Yield: 85-95% of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde as a solid.
Step 2: Oximation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
The aldehyde intermediate is converted to its corresponding oxime using hydroxylamine hydrochloride. This is a standard condensation reaction.
Reaction Scheme:
Caption: Formation of the oxime from the aldehyde intermediate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (kg)
Moles (mol)
Molar Eq.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
225.04
1.00
4.44
1.0
Hydroxylamine Hydrochloride (NH₂OH·HCl)
69.49
0.34
4.89
1.1
Pyridine
79.10
0.70
8.88
2.0
Ethanol (EtOH)
46.07
10.0 L
-
-
Protocol:
Reactor Setup: Use a clean, dry 20 L reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser.
Reagent Charging: Charge the reactor with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1.00 kg), hydroxylamine hydrochloride (0.34 kg), and ethanol (10.0 L).
Base Addition: Add pyridine (0.70 kg) to the mixture.
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by HPLC or TLC.
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If necessary, concentrate the mixture under reduced pressure to about half its volume to induce precipitation.
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a cold 1:1 mixture of ethanol and water (2 x 2 L), followed by water (2 x 2 L).
Drying: Dry the solid under vacuum at 50-60 °C to a constant weight.
Expected Yield: 90-98% of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde oxime.
Step 3: Dehydration of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde oxime
The final step is the dehydration of the oxime to the target nitrile. Acetic anhydride is a common and effective reagent for this transformation on a large scale.
Reaction Scheme:
Caption: Dehydration of the oxime to the final nitrile product.
Reactor Setup: Use a clean, dry 20 L reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser.
Reagent Charging: Charge the reactor with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde oxime (1.00 kg) and acetic anhydride (2.13 kg).
Reaction: Heat the mixture to 120-130 °C and maintain for 2-4 hours. Monitor the reaction by HPLC or TLC.
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add the mixture to a separate vessel containing cold water (20 L) to quench the excess acetic anhydride.
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is 7-8.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 L).
Washing: Combine the organic extracts and wash with water (2 x 5 L) and then with brine (1 x 5 L).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Expected Yield: 80-90% of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Part 2: Process Safety and Optimization
Safety Precautions:
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
Hydroxylamine Hydrochloride: Can be corrosive and is a skin and eye irritant. Handle with standard PPE.
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area with appropriate PPE.
General Precautions: All steps should be performed by trained personnel in a well-ventilated laboratory or a kilo-lab facility. An emergency shower and eyewash station should be readily accessible.
Scale-Up Considerations and Optimization:
Exotherm Control: The Vilsmeier-Haack reagent formation and the quenching steps are highly exothermic. On a large scale, it is crucial to have efficient cooling and to control the rate of addition to maintain the desired temperature range.
Material Handling: For kilogram-scale synthesis, appropriate equipment for solid and liquid transfers should be used to minimize exposure and material loss.
Purification: While the protocol suggests precipitation and recrystallization for purification, on a very large scale, further optimization of the crystallization conditions (e.g., solvent screening, cooling profiles) will be necessary to ensure high purity and recovery.
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Aqueous waste from the Vilsmeier-Haack reaction should be neutralized before disposal.
Conclusion
The presented three-step synthesis provides a robust and scalable pathway to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. By employing well-understood and reliable chemical transformations, this protocol offers a practical solution for the production of this valuable intermediate for research and development in the pharmaceutical industry. Careful attention to safety and process control is essential for the successful implementation of this synthesis on a larger scale.
References
Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N‑(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry.
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
Cyan
Application Notes and Protocols for Cyanation Reaction Using Thallous Cyanide. BenchChem.
Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries.
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin.
Ruthenium-Catalyzed Direct and Selective C-H Cyanation of N-(Hetero)aryl-7-azaindoles. Indian Institute of Chemical Biology.
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. African Journals Online. [Link]
Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential.
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme.
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
Preparation method of 5-bromo-7-azaindole.
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metal
Functionaliz
1H-Pyrrolo(2,3-b)pyridine. PubChem.
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.
1h-pyrrolo[2,3-b]pyridines.
Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines.
Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
Advanced Application Note: N-Alkylation Strategies for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS: 1824298-96-5) is a highly functionalized 7-azaindole building block widely utilized in the development of novel kinase inhibitors and multi-target pharmaceuticals[1]...
Author: BenchChem Technical Support Team. Date: April 2026
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS: 1824298-96-5) is a highly functionalized 7-azaindole building block widely utilized in the development of novel kinase inhibitors and multi-target pharmaceuticals[1]. The presence of both a 5-bromo and a 2-carbonitrile group significantly alters the electronic landscape of the pyrrolo[2,3-b]pyridine core, necessitating tailored N-alkylation protocols to ensure high N1-regioselectivity and prevent functional group degradation[2].
The N-alkylation of 7-azaindoles is governed by the formation of an ambident azaindolide anion, which can theoretically react at the pyrrolic nitrogen (N1) or the pyridinic nitrogen (N7)[3].
Unsubstituted 7-azaindole possesses a pyrrolic N-H with a pKa of approximately 16[4]. However, in 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, the strong electron-withdrawing inductive and mesomeric effects of the 2-cyano and 5-bromo substituents significantly increase the acidity of the N-H proton. This electronic modulation allows for complete deprotonation using milder bases, such as cesium carbonate (Cs₂CO₃), mitigating the need for harsh reagents like sodium hydride (NaH) that could otherwise induce nucleophilic attack on the sensitive nitrile group[5].
Under basic conditions, the reaction is under both kinetic and thermodynamic control[3]. The N1-anion is more exposed and nucleophilic, leading to exclusive N1-alkylation[6]. Steric hindrance from the adjacent C6 proton and the inherent electronic distribution disfavor N7-alkylation, preventing the formation of undesired quaternary pyridinium salts[4].
Mechanistic workflow of N-alkylation demonstrating base-mediated deprotonation and N1-selectivity.
Strategic Parameter Selection
The success of this transformation relies on the precise pairing of base, solvent, and electrophile:
The "Cesium Effect" : 5 is the optimal base for this substrate[5]. The large ionic radius of the Cs⁺ cation results in loose ion-pairing with the azaindolide anion. This leaves the N1 position highly "naked" and nucleophilic, drastically accelerating the Sₙ2 attack on the alkyl halide.
Solvent Dynamics :7 is preferred[7]. As a polar aprotic solvent, DMF effectively solvates the metal cations while leaving the nucleophilic anion free to react.
Electrophile Activation : For less reactive alkyl chlorides or bromides, the addition of a catalytic amount of potassium iodide (KI) facilitates an in situ Finkelstein reaction, generating a more reactive alkyl iodide intermediate to drive the reaction forward[8].
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and yield/selectivity profiles based on standard functionalized 7-azaindole alkylation data.
System Purging : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) for 15 minutes to prevent oxidative degradation of the electron-rich intermediates.
Substrate Dissolution : Dissolve the azaindole substrate in anhydrous DMF.
Validation Checkpoint: The solution should be clear and pale yellow.
Deprotonation : Add finely powdered Cs₂CO₃ in one portion at room temperature. Stir the suspension for 30 minutes.
Validation Checkpoint: A slight deepening of the yellow color indicates the formation of the delocalized azaindolide anion. Unlike NaH, no gas evolution will occur.
Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide dropwise over 5 minutes.
Causality: Cooling mitigates the exothermic Sₙ2 reaction, preventing localized heating that could lead to polyalkylation or decomposition.
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc, 3:1). The product spot will run significantly higher (higher Rf) than the highly polar, hydrogen-bonding starting material. Both spots will be strongly UV-active at 254 nm.
Quenching & Workup : Quench the reaction by pouring it into ice-cold distilled water (5x the volume of DMF). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF.
Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
Protocol B: Rapid N-Alkylation via Sodium Hydride
Reserved for sterically hindered secondary alkyl halides where the superior driving force of irreversible deprotonation is required[7].
Reagents:
Substrate (1.0 eq)
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
Alkyl Halide (R-X) (1.5 eq)
Anhydrous DMF
Step-by-Step Methodology:
Preparation : Suspend NaH in anhydrous DMF at 0 °C under an inert atmosphere.
Irreversible Deprotonation : Dissolve the substrate in a minimal amount of DMF and add it dropwise to the NaH suspension.
Validation Checkpoint (Critical): Immediate and vigorous evolution of H₂ gas will occur. Wait until gas evolution completely ceases (approx. 15–30 minutes) to ensure complete anion formation before proceeding.
Alkylation : Add the alkyl halide dropwise at 0 °C. Stir for 1–2 hours at room temperature.
Quenching : Carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH₄Cl at 0 °C before standard aqueous workup.
Analytical Validation of N1-Regioselectivity
To definitively confirm N1-alkylation over N7-alkylation, the following analytical signatures must be verified:
¹H NMR Spectroscopy : The most definitive proof is the complete disappearance of the broad pyrrolic N-H singlet (typically found between 12.0–13.0 ppm in DMSO-d6). Additionally, the protons of the newly introduced N-alkyl group will show a characteristic downfield shift (e.g., N-CH₃ appearing around 3.8–4.0 ppm) due to the deshielding effect of the adjacent nitrogen.
¹⁵N HMBC NMR : If structural ambiguity remains, a ¹H-¹⁵N HMBC experiment will show a strong 3-bond correlation between the alkyl protons and the N1 nitrogen, with no correlation to the N7 nitrogen.
References
Merour, J. Y., et al. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)." Current Organic Chemistry, 2001. URL:[Link]
Wróbel, M. Z., et al. "Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter." MDPI, 2024. URL:[Link]
Sparkes, E., et al. "Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA." ACS Publications, 2024. URL:[Link]
Jochum, C., et al. "Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK." MDPI, 2020. URL:[Link]
Technical Support Center: Troubleshooting 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (also known as 5-bromo-7-azaindole-2-carbonitrile). This scaffold is highly valued in medicinal chemistry, par...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (also known as 5-bromo-7-azaindole-2-carbonitrile). This scaffold is highly valued in medicinal chemistry, particularly for the development of kinase inhibitors [1]. However, achieving high yields during C2-cyanation is notoriously difficult due to the competing reactivity of the C5-bromine and the nucleophilic nature of the azaindole nitrogen atoms.
This guide provides troubleshooting protocols for the two most robust synthetic pathways:
The Directed Metalation Group (DMG) Route: Directed ortho-lithiation (DoM) of an N-protected 5-bromo-7-azaindole followed by electrophilic cyanation.
The Amide Dehydration Route: Dehydration of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.
To functionalize the C2 position directly, the N1 position must be protected with a directing metalation group (DMG), such as a tert-butyloxycarbonyl (Boc) or [2-(trimethylsilyl)ethoxy]methyl (SEM) group. The critical challenge here is chemoselectivity. 5-Bromo-7-azaindole contains a highly reactive C5-Br bond. If standard alkyl lithium reagents (like n-BuLi or t-BuLi) are used, halogen-metal exchange at C5 outcompetes C2 deprotonation, leading to the loss of the bromine atom [2].
To prevent this, Lithium diisopropylamide (LDA) must be used at strictly controlled cryogenic temperatures (-78 °C) to kinetically favor C2 deprotonation over C5 exchange [2]. The resulting C2-lithiated species is then trapped with an electrophilic cyanide source, typically p-toluenesulfonyl cyanide (TsCN).
Caption: Chemoselectivity in the DoM pathway: Kinetic C2-lithiation vs. C5 halogen-metal exchange.
Step-by-Step Protocol: DoM Cyanation
Self-Validating Checkpoint: The intermediate C2-lithiated species should form a distinct deep yellow/orange solution. If the solution turns dark red/brown, localized warming has occurred, indicating degradation or C5-exchange.
Preparation: Flame-dry a Schlenk flask under argon. Add 1-(tert-butyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous THF (0.1 M).
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.
Lithiation: Add freshly prepared LDA (1.2 eq) dropwise down the side of the flask over 10 minutes to prevent localized heating. Stir at -78 °C for 45 minutes.
Cyanation: Dissolve TsCN (1.5 eq) in anhydrous THF and add it rapidly to the reaction mixture at -78 °C. Stir for 1 hour, then allow it to slowly warm to room temperature.
Quench & Deprotect: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Concentrate the organic layer, then dissolve the crude residue in DCM/TFA (4:1) and stir for 2 hours at room temperature to remove the Boc group. Neutralize, extract, and purify via flash chromatography.
Troubleshooting FAQs (DoM Route)
Q: Why am I isolating 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (missing the bromine atom)?A: You are experiencing halogen-metal exchange at C5. This occurs if the temperature rises above -78 °C during base addition or if an alkyl lithium (n-BuLi) was used instead of LDA. Ensure your internal temperature probe registers strictly ≤ -75 °C during the entire LDA addition.
Q: The lithiation seems successful, but my cyanation yield is below 30%. What is going wrong?A: TsCN can degrade or act as a halogenating agent if it contains moisture or impurities. Always recrystallize TsCN from hexane prior to use. Additionally, the trapping step must be rapid; add the TsCN solution quickly rather than dropwise to outcompete proton transfer from the solvent or diisopropylamine.
Pathway 2: Amide Dehydration Route
Mechanistic Overview & Causality
If starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, the acid is first converted to a primary carboxamide. The subsequent dehydration to the nitrile is a classic transformation. While Phosphorus Oxychloride (POCl₃) is a traditional dehydrating agent, heating 7-azaindoles in POCl₃ frequently leads to unwanted electrophilic chlorination at the C4 or C6 positions of the pyridine ring [3].
To avoid this, a milder, highly chemoselective dehydration using Trifluoroacetic Anhydride (TFAA) and Pyridine in Dichloromethane (DCM) is recommended [4]. The pyridine acts as an acid scavenger and nucleophilic catalyst, while TFAA activates the amide oxygen, facilitating the elimination of trifluoroacetic acid to yield the nitrile.
Caption: Amide dehydration pathways: Mild TFAA/Pyridine vs. harsh POCl3 conditions.
Step-by-Step Protocol: TFAA/Pyridine Dehydration
Self-Validating Checkpoint: The reaction should remain a clear, pale yellow solution. If it turns black, the TFAA was added too rapidly, causing an uncontrollable exotherm.
Preparation: Suspend 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (1.0 eq) in anhydrous DCM (0.2 M) under argon.
Base Addition: Add anhydrous Pyridine (3.0 eq) and cool the suspension to 0 °C using an ice bath.
Activation: Add Trifluoroacetic Anhydride (TFAA) (1.5 eq) dropwise over 15 minutes. The suspension should gradually clear into a homogeneous solution as the intermediate forms.
Elimination: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane) until the highly polar amide spot disappears.
Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is usually >90% pure but can be recrystallized from EtOH.
Troubleshooting FAQs (Dehydration Route)
Q: LC-MS shows a major byproduct with a mass of [M+34]. What is this?A: This indicates the incorporation of a chlorine atom (approx. +34 Da relative to the product). This is a classic side-reaction if you used POCl₃ or SOCl₂ as your dehydrating agent, resulting in chlorination of the electron-deficient pyridine ring. Switch to the TFAA/Pyridine protocol to eliminate this issue.
Q: The reaction stalls, and I recover mostly unreacted starting material. Why?A: 7-Azaindole-2-carboxamides often suffer from extremely poor solubility in DCM, preventing the TFAA from efficiently reacting with the solid suspension. If the reaction does not become homogeneous after TFAA addition, add 5-10% v/v anhydrous DMF as a co-solvent to fully solubilize the starting material.
Quantitative Data Summary
To assist in route selection, the following table summarizes the key metrics, expected yields, and common pitfalls of the two primary synthetic pathways.
Metric
Route A: DoM & Cyanation
Route B: Amide Dehydration
Starting Material
5-Bromo-7-azaindole
5-Bromo-7-azaindole-2-carboxylic acid
Reagents
LDA, TsCN, TFA
NH₃/EDCI, TFAA, Pyridine
Typical Yield (2 Steps)
45% - 60%
75% - 85%
Primary Impurity
Des-bromo azaindole (C5 exchange)
C4/C6-Chlorinated azaindole (if POCl₃ used)
Scalability
Poor (Requires strict cryogenic control)
Excellent (Operates at 0 °C to RT)
Cost Efficiency
Moderate (TsCN is expensive)
High (TFAA/Pyridine are bulk reagents)
References
Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2010). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.[Link]
Snieckus, V., Patel, J., Kitching, M., Dalziel, M., Cosman, J., & Kaye, M. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition.[Link]
L'Heureux, A., et al. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Tetrahedron Letters.[Link]
Doppler, H., et al. (2016). Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. Journal of Medicinal Chemistry.[Link]
Optimization
Troubleshooting debromination side reactions in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile coupling
Technical Support Center: Troubleshooting Debromination in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Cross-Couplings Welcome to the Application Science Support Hub. This guide is specifically engineered for resear...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Debromination in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Cross-Couplings
Welcome to the Application Science Support Hub. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (debromination) side reactions during the palladium-catalyzed cross-coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Here, we dissect the mechanistic causality of this failure mode and provide field-proven, self-validating protocols to drive your reaction toward complete conversion.
Part 1: Mechanistic Causality of Hydrodehalogenation
The substrate, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, is a highly electron-deficient 7-azaindole derivative. The presence of the electron-withdrawing 2-carbonitrile group and the pyridine nitrogen makes the C5-Br bond highly reactive toward oxidative addition. However, this same electronic deficiency renders the resulting Ar-Pd(II)-Br intermediate highly electrophilic, making it exceptionally susceptible to intercepting hydride sources from the reaction environment.
When a hydride transfer outcompetes the transmetalation of your boronic acid, reductive elimination yields the undesired debrominated byproduct (1H-pyrrolo[2,3-b]pyridine-2-carbonitrile) and dead-ends your catalytic cycle.
Divergent Pd-catalyzed pathways: Cross-coupling vs. Hydrodehalogenation (Debromination).
Part 2: Troubleshooting FAQs
Q1: Why is debromination outcompeting my desired Suzuki-Miyaura coupling, even with active catalysts?A1: The primary culprit in azaindole and pyrrole systems is the unprotected N-H bond. The N-H proton (pKa ~13) is readily deprotonated by the cross-coupling base. The resulting anionic nitrogen can coordinate to the palladium center, altering the catalyst's geometry and drastically slowing down transmetalation. Furthermore, unprotected pyrroles are notorious for undergoing unusual dehalogenation under standard Suzuki conditions . To eliminate this variable, you must mask the N-H bond. Using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group completely suppresses this substrate-induced debromination pathway .
Q2: How do my solvent and base choices drive the debromination pathway?A2: If you are using alkoxide bases (e.g., NaOtBu, NaOMe) or primary/secondary alcohol solvents (e.g., Ethanol), you are actively feeding hydrides to the palladium center. Alkoxides coordinate to the Ar-Pd(II)-Br complex and undergo rapid
β
-hydride elimination, generating the Ar-Pd(II)-H species that reductively eliminates to form your debrominated byproduct .
Solution: Switch to strictly inorganic bases like anhydrous
K3PO4
or
Cs2CO3
, and use aprotic solvent mixtures like 1,4-Dioxane/
H2O
or Toluene/
H2O
.
Q3: Which catalyst/ligand system should I use to favor cross-coupling over side reactions?A3: You must accelerate the transmetalation and reductive elimination steps so they outpace the background hydrodehalogenation rate. Standard
Pd(PPh3)4
is often too slow for electron-deficient azaindoles. Instead, employ bulky, electron-rich biaryl phosphine ligands (like XPhos or SPhos) paired with
Pd2(dba)3
. The steric bulk of XPhos forces the palladium center into a low-coordinate state, which dramatically accelerates reductive elimination and pushes the catalytic cycle forward.
Part 3: Quantitative Optimization Data
The following table summarizes the causal impact of protecting groups, bases, and ligands on the product distribution during the Suzuki coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile with phenylboronic acid.
Entry
Substrate Protection
Catalyst / Ligand
Base
Solvent
Temp (°C)
Product Yield (%)
Debromination (%)
1
Unprotected (N-H)
Pd(PPh3)4
NaOtBu
EtOH /
H2O
90
15%
65%
2
Unprotected (N-H)
Pd(dppf)Cl2
K2CO3
Dioxane /
H2O
90
45%
35%
3
SEM-Protected
Pd(dppf)Cl2
K2CO3
Dioxane /
H2O
90
72%
10%
4
SEM-Protected
Pd2(dba)3
/ XPhos
K3PO4
Dioxane /
H2O
90
94%
< 2%
Data Interpretation: Entry 4 represents the optimized, self-validating system. By removing the acidic N-H (SEM protection), eliminating
β
-hydride donors (
K3PO4
/Dioxane), and accelerating transmetalation (XPhos), debromination is suppressed to trace levels.
Part 4: Self-Validating Experimental Protocols
Protocol A: SEM Protection of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Causality: Deprotonating the azaindole with NaH forms a highly nucleophilic nitrogen anion, which reacts irreversibly with SEM-Cl to mask the problematic N-H bond.
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL).
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.
Alkylation: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv, 6.0 mmol) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2 hours.
Validation Checkpoint: Run a TLC (Hexanes/EtOAc 3:1). The starting material (
Rf≈0.2
, UV active) must be completely consumed, replaced by a non-polar spot (
Rf≈0.6
).
Workup: Quench with saturated aqueous
NH4Cl
(20 mL). Extract with EtOAc (
3×30
mL). Wash the combined organic layers with brine (
5×20
mL) to remove DMF. Dry over
Na2SO4
, filter, and concentrate. Purify via flash chromatography to yield the SEM-protected intermediate.
Protocol B: Optimized Suzuki-Miyaura Coupling
Causality: Thorough degassing prevents the oxidation of the electron-rich XPhos ligand, ensuring the active Pd(0) species remains intact to outcompete hydrodehalogenation.
Reagent Loading: To an oven-dried Schlenk tube, add the SEM-protected 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (1.0 equiv, 1.0 mmol), Arylboronic acid (1.5 equiv, 1.5 mmol), anhydrous
K3PO4
(3.0 equiv, 3.0 mmol),
Pd2(dba)3
(0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water (10 mL total). Immediately degas the mixture using three freeze-pump-thaw cycles or by sparging vigorously with Argon for 15 minutes.
Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath for 4–6 hours.
Validation Checkpoint: Analyze an aliquot via LC-MS. You must observe the complete disappearance of the characteristic 1:1 isotopic bromine doublet of the starting material. The mass of the cross-coupled product should dominate, with the debrominated mass (
[M-Br+H]+
) remaining below 2% relative abundance.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.
References
Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(3), 427-430.[Link]
Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.[Link]
Grushin, V. V., & Marshall, W. J. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274.[Link]
Troubleshooting
Technical Support Center: Overcoming Poor Solubility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile in Cross-Coupling Reactions
Welcome to the comprehensive technical guide for addressing the solubility challenges of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile in palladium-catalyzed cross-coupling reactions. This resource is tailored for res...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the comprehensive technical guide for addressing the solubility challenges of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile in palladium-catalyzed cross-coupling reactions. This resource is tailored for researchers, chemists, and professionals in drug development who utilize this key heterocyclic building block.
The inherent properties of the 7-azaindole scaffold, such as its planar and rigid structure, contribute to significant solubility hurdles in many common organic solvents. This guide offers detailed troubleshooting, frequently asked questions, and proven experimental protocols to enable successful and efficient cross-coupling outcomes.
Troubleshooting Guide: Real-Time Solutions for Solubility Issues
This section provides direct answers and actionable strategies for common problems encountered during cross-coupling reactions with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Question 1: My reaction is a heterogeneous slurry, even with heating. How can I achieve a homogeneous solution?
Observing a slurry is a strong indicator of poor solubility, which can lead to slow or incomplete reactions.[1] Here is a systematic approach to improve the solubility of your starting material:
1. Solvent System Optimization: The choice of solvent is critical. The principle of "like dissolves like" is a good starting point.[1]
Initial Solvent Selection: If you are using less polar solvents like toluene or dioxane, switching to a more polar aprotic solvent is recommended.[2]
Recommended Solvents: High-boiling polar aprotic solvents are often effective for dissolving rigid, heterocyclic compounds.
DMF (Dimethylformamide): A versatile solvent with good solubilizing power.[2][3][4]
DMAc (Dimethylacetamide): Similar to DMF but with a higher boiling point, which can be beneficial for challenging reactions.
NMP (N-Methyl-2-pyrrolidone): Another high-boiling option for particularly insoluble substrates.[5]
THF (Tetrahydrofuran): A common solvent for many cross-coupling reactions, it can be effective, especially in Suzuki-Miyaura couplings.[3][6]
Co-solvents: Using a mixture of solvents can be a powerful technique to enhance solubility.[1][7] For instance, a combination of a polar aprotic solvent with a less polar one (e.g., DMF/toluene) can be effective.
2. Temperature:
Increasing the reaction temperature can significantly improve solubility.[7] For high-boiling solvents like DMAc or NMP, temperatures between 120-150°C may be necessary.
3. Base Selection:
The choice of base can influence the overall solubility of the reaction components. While inorganic bases like K₂CO₃ and Cs₂CO₃ are common, consider exploring organic bases which may offer better solubility in certain solvent systems.[3][8]
4. Order of Addition:
Try dissolving the 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile in the solvent at an elevated temperature before adding the other reagents. This ensures the starting material is fully dissolved before the catalytic cycle begins.
5. Sonication:
Ultrasonication can be a useful technique to aid in the dissolution of solids by breaking down intermolecular interactions.[7]
Caption: A systematic workflow for addressing poor solubility.
Question 2: My starting material is decomposing at the high temperatures required for dissolution. What can I do?
This is a common challenge when dealing with thermally sensitive compounds. Here are some strategies to mitigate decomposition:
1. Advanced Catalyst Systems:
Modern palladium catalysts and ligands are designed to be highly active at lower temperatures.[3][9] Employing a more efficient catalyst system can allow the reaction to proceed at a milder temperature.
For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos and XPhos can be highly effective.[3]
For Buchwald-Hartwig aminations, ligands such as BrettPhos have shown success with challenging substrates.[10]
2. Microwave-Assisted Synthesis:
Microwave irradiation can rapidly heat the reaction to the target temperature, often reducing the overall reaction time and minimizing thermal decomposition.[11]
3. Solvent-Free Conditions:
For extremely insoluble compounds, solid-state reactions using techniques like ball milling can be an alternative to solution-phase chemistry.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for choosing a solvent in a cross-coupling reaction?
The ideal solvent should not only dissolve all reactants but also be compatible with the catalyst, ligands, and base. The polarity of the solvent can also influence the reaction mechanism and selectivity.[2][5]
Solvent Selection Guide for Cross-Coupling Reactions
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Common Applications & Notes
Dioxane
101
2.2
Frequently used in Suzuki reactions.[3] May require a co-solvent for poorly soluble substrates.[15]
Toluene
111
2.4
Common non-polar solvent, often used in combination with other solvents.[3]
THF
66
7.6
Good general-purpose solvent for many cross-coupling reactions.[3][6]
DMF
153
36.7
Excellent for dissolving polar and poorly soluble compounds.[2][3][4][8]
DMAc
165
37.8
Similar to DMF with a higher boiling point.
NMP
202
32.2
Useful for very challenging couplings requiring high temperatures.[5]
Q2: How does the choice of base impact the reaction?
The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly affect the reaction outcome.[3] Stronger bases can promote the transmetalation step in Suzuki couplings.[6] Inorganic bases like carbonates and phosphates are widely used, while organic bases can be advantageous in certain systems.
Q3: Are there any specific recommendations for Suzuki-Miyaura couplings with this substrate?
For Suzuki-Miyaura couplings, consider using a phase-transfer catalyst in a biphasic system (e.g., toluene/water) to enhance the reaction rate. The stability of the boronic acid is also a key factor; using boronate esters can sometimes improve stability and solubility.[3]
Q4: What about other types of cross-coupling reactions like Sonogashira or Buchwald-Hartwig?
Sonogashira Coupling: These reactions often employ an amine base, which can also serve as the solvent.[2][3] Copper-free conditions have been developed to avoid potential side reactions.[3] DMF is also a common solvent for Sonogashira reactions involving 7-azaindole derivatives.[8]
Buchwald-Hartwig Amination: The choice of ligand is crucial for the success of these reactions.[9][16][17] THF and dioxane are commonly used solvents.
Caption: Essential components for a successful cross-coupling reaction.
References
Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
Molecules. (2018, October 17).
BenchChem. (2025). Managing poor solubility and instability issues in reactions.
Wiley Online Library. (2019, October).
BenchChem. (2025).
Universidade Nova de Lisboa. (2018, October 17).
ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[1].
ResearchGate. (n.d.).
Beilstein Journals. (2022, March 3).
PMC. (n.d.).
ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
Organic Chemistry Frontiers (RSC Publishing). (2025, January 22).
Molecules. (2018, October 17).
Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines.
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
Organic Letters. (2015, September 21).
ResearchGate. (n.d.).
White Rose Research Online. (n.d.).
Asia Research News. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
ACS Publications. (2016, June 22). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
Wikipedia. (n.d.).
ACS Publications. (2016, November 18).
Jubilant Ingrevia Limited. (n.d.).
Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
Reddit. (2022, January 6). How to tackle compound solubility issue.
Labcompare. (2021, May 21). Mechanochemical Approach Overcomes Insolubility in Organic Chemistry.
ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
MDPI. (2017, January 27).
PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
PMC. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
Preprints.org. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.
Technical Support Center: Preventing Nitrile Hydrolysis in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Workups
From the Desk of the Senior Application Scientist Welcome to the Application Scientist Support Center. A frequent challenge in the synthesis of kinase and integrase inhibitors is the handling of heavily functionalized az...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the Application Scientist Support Center. A frequent challenge in the synthesis of kinase and integrase inhibitors is the handling of heavily functionalized azaindoles. Specifically, the isolation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (also known as 5-bromo-7-azaindole-2-carbonitrile) is notorious for unintended degradation.
This guide provides a deep mechanistic understanding and a self-validating protocol to prevent the premature hydrolysis of the C2-nitrile group during aqueous workup.
Q1: Why is the C2-nitrile of 7-azaindoles so prone to hydrolysis compared to standard aliphatic nitriles?A: It comes down to electronic activation. The 7-azaindole core is highly electron-withdrawing, primarily due to the electron-deficient nature of the pyridine nitrogen. This pulls electron density away from the C2 position, heavily polarizing the adjacent carbon-nitrogen triple bond. Consequently, the activation energy for nucleophilic attack by water or hydroxide ions is significantly lowered, making the nitrile highly labile .
Q2: What is the exact degradation pathway, and how can I detect it analytically?A: The hydrolysis is a stepwise process. Initially, nucleophilic addition of water (catalyzed by either acid or base) forms an unstable imidic acid intermediate. This rapidly tautomerizes into a primary amide. If the mixture is heated or exposed to harsh pH for prolonged periods, the amide further hydrolyzes into a carboxylic acid .
Analytical Detection: On LC-MS, look for an M+18 peak (amide) or M+19 peak (carboxylic acid). By ¹H NMR (in DMSO-d6), the loss of the sharp nitrile IR stretch (2220 cm⁻¹) and the appearance of two broad amide NH protons (~7.5–8.0 ppm) indicate partial hydrolysis .
Stepwise hydrolysis pathway of nitriles to amides and carboxylic acids.
Q3: How do pH and temperature quantitatively impact the hydrolysis rate?A: Nitrile hydrolysis kinetics are heavily dependent on both hydroxide/hydronium ion concentration and thermal energy. Standard workups often inadvertently expose the crude mixture to localized heating (exothermic quenching) or pH extremes . The table below summarizes the quantitative risk factors for activated nitriles like 5-bromo-7-azaindole-2-carbonitrile.
Parameter
Condition
Hydrolysis Risk
Estimated Half-life (Activated Nitrile)
pH
< 2.0 (Strong Acid)
High
< 1 hour
pH
7.0 - 7.5 (Neutral)
Low
> 48 hours
pH
> 12.0 (Strong Base)
Critical
< 15 minutes
Temperature
0 - 5 °C (Ice Bath)
Low
> 48 hours (at pH 7)
Temperature
25 °C (Ambient)
Moderate
~ 12 hours (at pH 9)
Temperature
> 60 °C (Exothermic)
Critical
< 10 minutes (at pH > 10)
Q4: How do I design a self-validating workup to prevent this degradation?A: A self-validating protocol incorporates observable checkpoints to ensure parameters remain within safe limits. The core principle for azaindole carbonitriles is "Cold, Neutral, and Dry." You must avoid strong aqueous bases (e.g., NaOH, KOH) and utilize mild buffering, immediate organic extraction, and rapid drying.
Section 2: Step-by-Step Methodology
Optimized Aqueous Workup for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
This protocol is engineered to isolate the pure nitrile while suppressing the formation of the amide byproduct. Every step includes a validation checkpoint to ensure the causality of the chemistry is controlled.
Materials Required:
Ice bath
0.5 M Phosphate buffer (pH 7.0) or cold saturated aqueous NaHCO₃
Ethyl acetate (EtOAc) or Dichloromethane (DCM) (Pre-chilled to 5 °C)
Saturated aqueous NaCl (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Thermal Quenching (Checkpoint 1): Submerge the reaction vessel in an ice bath and allow the internal temperature to drop below 5 °C.
Validation: Use an internal thermometer; the temperature must not spike above 10 °C during the addition of the quench solution.
pH-Controlled Neutralization (Checkpoint 2): Slowly add cold 0.5 M phosphate buffer (pH 7.0) to the crude mixture. If neutralizing an acidic reaction, cold saturated NaHCO₃ can be used, but add it dropwise to control CO₂ evolution.
Validation: Spot the aqueous phase on pH paper to confirm it reads strictly between 7.0 and 7.5.
Rapid Extraction: Immediately add cold EtOAc or DCM. Vigorously shake the separatory funnel and allow the layers to separate. Do not let the layers sit unseparated for extended periods, as prolonged aqueous contact time drives hydrolysis . Extract the aqueous layer two more times.
Brine Wash: Combine the organic layers and wash once with cold brine. This step reduces the solubility of water in the organic phase, stripping out residual moisture.
Immediate Drying (Checkpoint 3): Transfer the organic layer to an Erlenmeyer flask and immediately add anhydrous Na₂SO₄.
Validation: Continue adding the drying agent until it no longer clumps and flows freely like snow. This visual cue confirms all trace water has been absorbed.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Keep the rotary evaporator water bath strictly below 30 °C to prevent thermal degradation of any remaining traces of the product.
Self-validating workflow for the isolation of sensitive azaindole carbonitriles.
References
Structure–Activity Relationship of Azaindole-Based Glucokinase Activators. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]
20.7: Chemistry of Nitriles. LibreTexts Chemistry. URL:[Link]
Best TLC solvent systems and Rf values for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for developing optimal Thin-Layer Chromatography (TLC) solvent systems for the analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyr...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for developing optimal Thin-Layer Chromatography (TLC) solvent systems for the analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. This document is intended for researchers, scientists, and drug development professionals who are working with this and structurally related compounds.
Introduction to the Challenge
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound with a moderately polar nature due to the presence of the pyrrolopyridine core, a nitrile group, and a bromine atom.[1] The nitrogen atoms in the ring system can interact with the acidic silanol groups of a standard silica TLC plate, potentially leading to issues such as spot tailing.[2][3] Therefore, careful selection and optimization of the TLC solvent system are crucial for achieving clean separation and accurate Rf values. This guide will walk you through a logical approach to developing and troubleshooting your TLC methods for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: I'm starting a reaction with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. What is a good initial TLC solvent system to try?
A1: For aza-indole derivatives like your compound, a good starting point is a mixture of a non-polar and a medium-polarity solvent.[2] We recommend beginning with a 3:1 mixture of Hexanes:Ethyl Acetate. This system provides a good balance for observing the mobility of a moderately polar compound. If the Rf value is too low (the spot doesn't move far from the baseline), you can systematically increase the polarity by increasing the proportion of ethyl acetate.[4][5]
Q2: My spot is streaking or "tailing" down the plate. What causes this and how can I fix it?
A2: Streaking is a common issue with nitrogen-containing heterocyclic compounds on silica gel plates.[2] It often occurs due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[3]
Troubleshooting Steps:
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a basic modifier like triethylamine (Et3N) or pyridine into your eluent.[2] This will neutralize the acidic sites on the silica, leading to more symmetrical spots.
Reduce Sample Concentration: Overly concentrated samples can also cause streaking.[5] Try diluting your sample before spotting it on the TLC plate.
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[3][6]
Q3: My compound's Rf value is consistently very low (close to 0) even with 100% ethyl acetate. What should I do?
A3: An Rf value near zero indicates that your solvent system is not polar enough to move the compound up the plate. You need to introduce a stronger, more polar solvent.
Troubleshooting Steps:
Introduce a Stronger Polar Solvent: Begin adding a small percentage of methanol (MeOH) or ethanol (EtOH) to your ethyl acetate or dichloromethane (DCM) eluent.[4][7] For example, you could try a 95:5 mixture of DCM:MeOH.
Gradient Elution: If you are trying to separate your product from a much less polar impurity, you can use a step-wise increase in polarity. Start with a less polar system to allow the non-polar spots to move up the plate, then switch to a more polar system to move your target compound off the baseline.
Q4: My Rf is too high (close to 1). How do I get a better separation?
A4: An Rf value near the solvent front means your mobile phase is too polar. You need to decrease the eluting strength of your solvent system.[6]
Troubleshooting Steps:
Increase the Non-Polar Component: Increase the proportion of the non-polar solvent in your mixture. For example, if a 1:1 Hexanes:Ethyl Acetate system gives a high Rf, try a 3:1 or 5:1 ratio.
Switch to a Less Polar Solvent: If you are using a highly polar system like DCM:MeOH, switch to a less polar combination, such as Hexanes:Ethyl Acetate.
Q5: How can I be sure that a new spot on my TLC plate is my product and not an impurity?
A5: When monitoring a reaction, it's crucial to correctly identify the spots corresponding to your starting material and product. The best practice is to use a "co-spot."[8]
Co-Spotting Technique:
On your TLC plate, spot your starting material in the first lane.
In the second lane, spot your reaction mixture.
In the third lane (the co-spot lane), first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.
After developing the plate, if the reaction has proceeded, you should see the starting material spot in lane 1, a new product spot in lane 2, and in the co-spot lane, you should see both the starting material spot and the new product spot clearly separated.[3]
Troubleshooting Guide: Common TLC Problems and Solutions
Problem
Potential Cause
Recommended Solution
Rf is too low (0 - 0.2)
Mobile phase is not polar enough.
Increase the proportion of the polar solvent (e.g., from 10% to 30% ethyl acetate in hexanes) or switch to a more polar solvent system (e.g., dichloromethane/methanol).[4][5]
Rf is too high (0.8 - 1.0)
Mobile phase is too polar.
Increase the proportion of the non-polar solvent (e.g., from 30% to 10% ethyl acetate in hexanes).[6]
Spot is streaking/tailing
1. Compound is interacting too strongly with the acidic silica. 2. Sample is too concentrated.
1. Add 0.5-2% triethylamine or pyridine to the mobile phase.[2] 2. Dilute the sample before spotting.[5]
Spots are not separating
The polarity of the compounds is too similar in the chosen solvent system.
Try a different solvent system with different selectivities. For example, if a hexanes/ethyl acetate mixture doesn't work, try a toluene/acetone or dichloromethane/diethyl ether system.
Irregular spot shape
1. The TLC plate was not placed vertically in the developing chamber. 2. The edge of the plate was touching the filter paper in the chamber.
1. Ensure the plate is standing upright. 2. Make sure there is no contact between the plate and the chamber's filter paper lining.[9]
Experimental Protocol: TLC Solvent System Optimization
This protocol provides a systematic approach to determining the optimal TLC solvent system for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3]
Spot the Plate: Using a capillary spotter, apply a small spot of your dissolved sample onto the baseline.[8]
Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of your chosen solvent system into the TLC chamber. Place a piece of filter paper to line the chamber to ensure saturation of the atmosphere with solvent vapors.[9]
Develop the Plate: Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate by capillary action.[10]
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[4]
Visualize the Spots: Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.[4]
Calculate the Rf Value: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10] An ideal Rf value for column chromatography is typically between 0.2 and 0.4.
Suggested Starting Solvent Systems and Expected Rf Values
The following table provides recommended starting solvent systems for screening. The expected Rf values are estimates based on the polarity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Solvent System (v/v)
Polarity
Expected Rf Range
Notes
9:1 Hexanes:EtOAc
Low
0.0 - 0.1
Unlikely to move the compound. Good for very non-polar impurities.
3:1 Hexanes:EtOAc
Low-Medium
0.1 - 0.3
A good starting point for initial screening.
1:1 Hexanes:EtOAc
Medium
0.3 - 0.6
May provide good separation.
100% DCM
Medium
0.2 - 0.5
Another good starting point.
95:5 DCM:MeOH
High
0.5 - 0.8
Use if the compound has very low Rf in less polar systems.
Technical Support Center: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile NMR Troubleshooting
Welcome to the technical support center for resolving NMR line broadening issues concerning 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for resolving NMR line broadening issues concerning 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common spectral problems encountered during the NMR analysis of this important heterocyclic building block. The following question-and-answer format directly addresses specific issues to help you achieve high-quality, interpretable NMR spectra.
Q1: Why are the peaks in my ¹H NMR spectrum of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile broad and poorly resolved?
Broad peaks in an NMR spectrum can originate from several factors, broadly categorized as sample-related issues, and physicochemical phenomena inherent to the molecule.[1][2] For 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, the most common culprits are:
Aggregation: The planar, aromatic structure of the pyrrolo[2,3-b]pyridine core is susceptible to π-π stacking, leading to the formation of soluble aggregates. This increases the effective molecular weight and slows down molecular tumbling in solution, resulting in broader signals.[3]
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) can cause significant line broadening.[4][5] These can be introduced from glassware, starting materials, or reagents used in the synthesis.
Chemical Exchange: The labile N-H proton of the pyrrole ring can undergo chemical exchange with residual water or other protic species in the NMR solvent.[6] Depending on the rate of exchange, this can lead to signal broadening.
Poor Sample Preparation: Incomplete dissolution of the sample, the presence of particulate matter, or using a suboptimal concentration can all contribute to poor spectral quality.[2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving NMR line broadening for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Caption: Workflow for removing paramagnetic impurities from an NMR sample.
Q4: I observe a particularly broad signal for the N-H proton. What is the cause, and how can I confirm its identity?
The proton on the pyrrole nitrogen of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is acidic and can exchange with other labile protons in the sample, most commonly residual water in the deuterated solvent. [6]This chemical exchange process can lead to a broad signal, and its chemical shift can be highly dependent on concentration, temperature, and solvent.
[6]
Diagnostic Confirmation: D₂O Exchange
To confirm that a broad peak is from an exchangeable proton, a D₂O exchange experiment is definitive.
[1]
Acquire a ¹H NMR spectrum of your sample in a non-protic deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
Shake the tube vigorously for about 30 seconds to facilitate the exchange of the labile proton with deuterium.
Re-acquire the ¹H NMR spectrum. The broad N-H peak should diminish significantly or disappear entirely as the proton is replaced by deuterium, which is not observed in ¹H NMR.
Troubleshooting & Optimization:
Use a dry solvent: Ensure your deuterated solvent is anhydrous, especially if you need to observe the coupling of the N-H proton.
Variable Temperature NMR: Lowering the temperature can slow down the rate of chemical exchange, often resulting in a sharper N-H signal. [7]Conversely, increasing the temperature can sometimes lead to a sharper, averaged signal if the exchange rate moves into the fast exchange regime.
References
Jain, S. K., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Available at: [Link]
Jain, S. K., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Available at: [Link]
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available at: [Link]
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
University of Ottawa. NMR Sample Preparation. Available at: [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
University of California, Davis. NMR Sample Preparation. Available at: [Link]
Wilmad-LabGlass. NMR-010: Proper Cleaning Procedures for NMR Sample Tubes. Available at: [Link]
ALWSCI. How To Prepare And Run An NMR Sample. Available at: [Link]
Chemical Communications. Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Available at: [Link]
Suslick, K. S. (2012). Paramagnetic NMR. Available at: [Link]
University of Oxford. 1. Introduction to Variable Temperature (VT) NMR. Available at: [Link]
ACS Catalysis. Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. Available at: [Link]
Nawrocka, E. K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances. Available at: [Link]
NextSDS. 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione. Available at: [Link]
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]
Oxford Instruments. Variable Temperature NMR Spectroscopy. Available at: [Link]
Royal Society of Chemistry. (2021). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes. RSC Advances. Available at: [Link]
In-Depth Comparison Guide: Reactivity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile vs. 5-Bromo-1H-indole-2-carbonitrile
As a Senior Application Scientist, I frequently observe a critical oversight in drug development and synthetic planning: the assumption that azaindoles are simply "more soluble indoles." While 7-azaindole (1H-pyrrolo[2,3...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe a critical oversight in drug development and synthetic planning: the assumption that azaindoles are simply "more soluble indoles." While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a well-established bioisostere for indole, the introduction of an sp²-hybridized pyridine nitrogen fundamentally rewrites the molecular orbital landscape.
This guide provides an authoritative, objective comparison of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (Molecule A) and 5-bromo-1H-indole-2-carbonitrile (Molecule B). By dissecting their electronic profiles, we will establish the causality behind their divergent reactivities and provide self-validating experimental protocols for your workflows.
Structural & Electronic Profiling: The Causality of Reactivity
To predict reactivity, we must first understand the "push-pull" electronic effects governing these two scaffolds. Both molecules share two key functional groups: a C5-bromo handle (primed for transition-metal catalysis) and a C2-carbonitrile group (a strong electron-withdrawing group, EWG).
Molecule B (The Indole Derivative): The indole core typically features an electron-rich pyrrole ring. However, the C2-carbonitrile group exerts a strong inductive and mesomeric pull, significantly dampening the nucleophilicity of the C3 position.
Molecule A (The Azaindole Derivative): The 7-azaindole core replaces the benzene ring with a pyridine ring. The N7 pyridine nitrogen is highly electronegative, rendering the entire bicyclic system π-deficient . Combined with the C2-carbonitrile, Molecule A becomes severely electron-deficient.
This electronic disparity dictates their behavior in cross-coupling, electrophilic aromatic substitution (EAS), and N-functionalization.
Fig 1. Electronic and reactive site comparison between azaindole and indole derivatives.
The C5-bromo position is the primary site for functionalization. In Molecule A, C5 is meta to the N7 pyridine nitrogen. While it lacks direct resonance activation, the inductive pull of the pyridine ring makes the C5-Br bond more electron-deficient than its indole counterpart. Consequently, oxidative addition of Pd(0) is kinetically faster in the azaindole .
However, this advantage is offset by the basic N7 nitrogen, which can coordinate to Pd(II) intermediates, sequestering the catalyst off-cycle (catalyst poisoning) . Molecule B (indole) lacks this lone pair, allowing for lower catalyst loadings and the use of simpler monodentate ligands.
N-Alkylation and Acylation
The dual EWG effect (C2-CN and N7) in Molecule A significantly increases the acidity of the pyrrole N1-H (pKa ~16.7 in DMSO, compared to >20 for standard indoles). Therefore, deprotonation and subsequent N-alkylation of Molecule A can be achieved using milder bases (e.g., K₂CO₃ in DMF), whereas Molecule B often requires stronger bases (e.g., NaH or Cs₂CO₃) to achieve full conversion .
Electrophilic Aromatic Substitution (EAS)
In standard indoles, C3 is highly susceptible to EAS. The C2-carbonitrile in Molecule B suppresses this, but halogenation or nitration is still possible under strong conditions. In Molecule A, the combination of the pyridine ring and the C2-carbonitrile renders the pyrrole ring practically inert to EAS. Nitration at C3 of azaindoles requires forcing conditions, such as fuming nitric acid at 0 °C .
To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm mechanistic progression and troubleshoot common failures (such as catalyst poisoning).
Protocol 1: Suzuki-Miyaura Coupling at C5
Objective: Overcome N7-mediated catalyst poisoning in Molecule A.
Initialization: In an oven-dried Schlenk flask, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
Catalyst Selection: Add Pd(dppf)Cl₂ (5 mol%). Causality Note: The bidentate dppf ligand enforces a rigid bite angle, occupying coordination sites on Pd and sterically hindering the N7 nitrogen from forming a stable, off-cycle Pd-complex.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Purge with N₂ for 10 minutes.
Reaction & Self-Validation: Heat to 90 °C. After 2 hours, sample 10 µL for LC-MS analysis.
Validation Check: If conversion is <50% and starting material remains, N7 sequestration has occurred.
Intervention: Do not increase temperature. Instead, spike the reaction with an additional 2 mol% Pd(dppf)Cl₂ and 5 mol% free dppf ligand to outcompete N7 coordination.
Workup: Once LC-MS confirms >95% conversion, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Objective: Exploit the enhanced acidity of the azaindole N1-H.
Initialization: Dissolve Molecule A (1.0 equiv) in anhydrous DMF (0.2 M) under N₂ at room temperature.
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Stir for 15 minutes. Causality Note: The highly acidic N1-H of the azaindole is easily deprotonated by mild carbonate bases, avoiding the need for hazardous NaH.
Electrophile Addition: Dropwise add the alkyl halide (1.2 equiv).
Reaction & Self-Validation: Stir at room temperature for 3 hours. Monitor by TLC (Hexanes/EtOAc 3:1).
Validation Check: If performing this exact protocol on Molecule B (Indole) , TLC will likely show <20% conversion because K₂CO₃ is insufficiently basic for the indole N1-H.
Intervention for Molecule B: Switch the base to NaH (60% dispersion in mineral oil, 1.5 equiv) at 0 °C.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate in vacuo.
References
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization
Source: Molecules (MDPI)
URL:[Link]
Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive
Source: Chemical Science (RSC)
URL:[Link]
Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles
Source: The Journal of Organic Chemistry (ACS)
URL:[Link]
Comparative
Mass spectrometry (LC-MS) fragmentation pattern of CAS 1824298-96-5
LC-MS Platform Comparison Guide: High-Resolution vs. Nominal Mass Spectrometry for the Characterization of CAS 1824298-96-5 Executive Summary & Analyte Profile CAS 1824298-96-5 (5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbon...
Author: BenchChem Technical Support Team. Date: April 2026
LC-MS Platform Comparison Guide: High-Resolution vs. Nominal Mass Spectrometry for the Characterization of CAS 1824298-96-5
Executive Summary & Analyte Profile
CAS 1824298-96-5 (5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile) is a critical halogenated azaindole intermediate widely utilized in the development of targeted kinase inhibitors and human neutrophil elastase inhibitors . As a Senior Application Scientist, I approach the structural elucidation of this compound by examining its three defining gas-phase features: a basic azaindole nitrogen, a labile carbonitrile group, and a heavy bromine atom.
This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS) against Nominal Mass Spectrometry (Triple Quadrupole, QqQ) for mapping the fragmentation pattern of CAS 1824298-96-5, providing a self-validating experimental framework for drug development professionals.
Mechanistic Fragmentation Causality (The "Why")
Understanding the thermodynamic drivers of gas-phase dissociation is essential for robust LC-MS method development.
Ionization Dynamics: The pyridine-like nitrogen in the dual-nitrogen azaindole core has a high proton affinity. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice, efficiently forming a stable [M+H]+ precursor .
The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio (50.69% and 49.31%). This creates a built-in mass calibrant: any true precursor or fragment retaining the bromine atom must exhibit a doublet separated by ~1.998 Da.
Collision-Induced Dissociation (CID) Hierarchy:
Low Collision Energy (15–20 eV): The primary low-energy pathway is the cleavage of the carbonitrile group, resulting in the loss of HCN (27.01 Da).
Medium Collision Energy (25–35 eV): The C-Br bond undergoes homolytic cleavage (loss of Br•, 78.92 Da) or heterolytic cleavage (loss of HBr, 79.93 Da).
High Collision Energy (>40 eV): The robust pyrrolo-pyridine ring shatters, yielding lower mass hydrocarbon/nitrogen fragments .
MS/MS Fragmentation Pathway of CAS 1824298-96-5.
Platform Comparison: HRMS (Orbitrap/Q-TOF) vs. QqQ
When analyzing CAS 1824298-96-5, the choice of platform dictates the quality of the data output.
High-Resolution Mass Spectrometry (HRMS): Platforms like the Orbitrap or Q-TOF provide sub-ppm mass accuracy. They are mandatory for Structural Elucidation because they can unambiguously resolve the mass defect of bromine from isobaric matrix interferences.
Triple Quadrupole (QqQ): QqQ platforms operate at unit mass resolution but offer a superior duty cycle for Multiple Reaction Monitoring (MRM). They are the gold standard for Trace Quantitation (e.g., pharmacokinetic tracking in plasma).
LC-MS Analytical Workflow Comparison for Azaindole Derivatives.
Quantitative Data Presentation
Table 1: Platform Performance Comparison for CAS 1824298-96-5
Analytical Feature
HRMS (Orbitrap / Q-TOF)
Nominal MS (QqQ)
Analytical Impact
Mass Accuracy
< 2 ppm
± 0.5 Da
HRMS prevents false positives from isobaric matrix lipids.
QqQ is superior for high-throughput PK/PD quantitation.
Scan Speed (MS/MS)
10–20 Hz
> 500 MRMs / second
QqQ allows for more data points across narrow UHPLC peaks.
Table 2: Exact Mass Fragmentation Assignments (HRMS Data)
Fragment Identity
Molecular Formula
Exact Mass (79Br)
Exact Mass (81Br)
Mass Error
Precursor [M+H]+
[C8H5BrN3]+
221.9666
223.9646
< 1.5 ppm
Loss of HCN
[C7H4BrN2]+
194.9557
196.9537
< 1.5 ppm
Loss of Br•
[C8H5N3]•+
143.0483
N/A
< 2.0 ppm
Loss of HBr
[C8H4N3]+
142.0405
N/A
< 2.0 ppm
Azaindole Core
[C7H3N2]+
115.0296
N/A
< 2.0 ppm
Self-Validating Experimental Protocol
To ensure trustworthiness, the following LC-MS/MS methodology utilizes the compound's isotopic signature as an internal validation checkpoint.
Step 1: Sample Preparation
Reconstitute CAS 1824298-96-5 in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to a final concentration of 100 ng/mL. Causality: The acidic modifier ensures the pre-ionization of the azaindole nitrogen in solution, drastically enhancing ESI efficiency.
Step 2: Chromatographic Separation
Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Step 3: MS Source Optimization
Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation without thermally degrading the labile carbonitrile group.
Step 4: Data Acquisition & Isotopic Validation (Critical Step)
Monitor the precursor ions at m/z 221.9666 and 223.9646.
Self-Validating Check: Before any MS/MS spectra are accepted for structural assignment, the processing software must verify that the peak area ratio of m/z 221.96 to 223.96 is between 0.95 and 1.05. If this isotopic doublet is skewed, the signal is rejected as a matrix interference.
Step 5: Collision-Induced Dissociation (CID)
Apply a stepped collision energy (CE) ramp. Use 15–20 eV to monitor the loss of HCN (m/z 194.95). Increase the CE to 30–40 eV to monitor the cleavage of the bromine atom (m/z 142.04) and the ultimate fragmentation of the azaindole core (m/z 115.02).
References
Giovannoni, M. P., Cantini, N., Crocetti, L., et al. "Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase." Drug Development Research. 2019 Aug;80(5):617-628. [Link]
Evans-Newman, K. C., Schneider, G. L., Perera, N. T. "Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids." Molecules. 2024 Sep 30;29(19):4646.[Link]
Ning, Y., Wang, T., Yang, X., et al. "Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids." Molecules. 2025 Jun 21;30(13):2682.[Link]
Validation
A Comparative Guide to the Validation of HPLC-UV Analytical Methods for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Quantification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. The validation strategy is rigorously grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Furthermore, this guide presents a comparative analysis of the validated HPLC-UV method against alternative technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to inform method selection based on specific analytical requirements such as throughput, sensitivity, and cost.
Introduction
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, a derivative of 7-azaindole, is a significant scaffold in the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy.[3] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product.
HPLC-UV is a robust, reliable, and widely accessible analytical technique, making it a workhorse for quality control in the pharmaceutical industry.[4] The objective of this guide is to present a detailed, scientifically-sound protocol for the validation of an HPLC-UV method for this specific analyte. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[2][5][6]
HPLC-UV Method Development Strategy
The development of a robust HPLC method is predicated on the physicochemical properties of the analyte and a systematic approach to optimizing separation and detection.
Column: A C18 stationary phase is the gold standard for reversed-phase chromatography due to its versatility and robustness in separating compounds of moderate polarity.[10] A column with dimensions such as 4.6 x 150 mm and a 5 µm particle size provides a good balance between efficiency, resolution, and backpressure.
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is selected. The acidic modifier helps to ensure consistent peak shape by protonating any residual silanols on the stationary phase and suppressing the ionization of the analyte. A gradient is chosen to ensure elution of potential impurities with different polarities and to sharpen the peak of the main analyte.
Detector: The UV detector wavelength is set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. Based on the pyrrolo[2,3-b]pyridine core, a suitable starting point for λmax determination would be in the range of 250-300 nm.[11]
Optimized Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC-UV method.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
20% B to 80% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
275 nm (Hypothetical λmax)
Injection Volume
10 µL
Run Time
15 minutes
Validation of the HPLC-UV Method per ICH Q2(R1) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][5][6] The following validation parameters are assessed according to the ICH Q2(R1) tripartite guideline.[1][2][5]
Caption: Overall workflow for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[6][12][13]
Protocol:
Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.
Inject a solution of the analyte.
If available, inject solutions of known related substances or degradation products.
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions to ensure the main peak is separated from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Acceptance Criteria: The analyte peak should be free from interference from the blank and any potential impurities or degradants. The peak purity angle should be less than the peak purity threshold.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12][13]
Protocol:
Prepare a stock solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile reference standard.
Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.
Inject each standard in triplicate.
Plot the average peak area against the concentration and determine the regression line using the least squares method.
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
Concentration (µg/mL)
Peak Area (mAUs) - Rep 1
Peak Area (mAUs) - Rep 2
Peak Area (mAU*s) - Rep 3
Average Peak Area
80
79850
80150
79990
79997
90
90100
89950
90050
90033
100
100200
100050
100150
100133
110
110300
110100
110250
110217
120
120500
120300
120400
120400
R²
\multicolumn{4}{c
}{0.9998 }
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is often reported as percent recovery.
Protocol:
Prepare a sample matrix (placebo) if applicable.
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicates for each level.
Analyze the samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
100.5
100.5%
120%
120.0
119.2
99.3%
Average
99.7%
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Precision Level
n
Mean Conc. (µg/mL)
Std. Dev.
%RSD
Repeatability
6
100.2
0.50
0.5%
Intermediate Precision
6
99.8
0.85
0.9%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[5]
Protocol:
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: For LOQ, the accuracy and precision should be acceptable. (e.g., recovery within 80-120% and %RSD < 10%).
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[5]
Protocol:
Introduce small variations to the method parameters one at a time.
Examples: Flow rate (± 0.1 mL/min), Column temperature (± 2 °C), Mobile phase composition (± 2% organic).
Analyze a system suitability solution and a sample under each condition.
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must still pass. The change in the measured concentration should not be significant.
Caption: Relationship of validation parameters for an assay.
Comparative Analysis of Analytical Techniques
While HPLC-UV is a robust and cost-effective method, other technologies offer distinct advantages. The choice of technique depends on the specific needs of the analysis.
Parameter
HPLC-UV
UPLC-UV
LC-MS/MS
Principle
Chromatographic separation with UV detection
Chromatographic separation (sub-2 µm particles) with UV detection
Chromatographic separation with mass spectrometric detection
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns packed with sub-2 µm particles, operated at higher pressures than conventional HPLC.[15][22] This results in significantly faster run times, improved resolution, and higher sensitivity.[14][16] For a high-throughput QC lab, upgrading from HPLC to UPLC can drastically increase sample throughput and reduce solvent consumption.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of LC with the high selectivity and sensitivity of a mass spectrometer.[20][21] LC-MS/MS is the gold standard for trace-level quantification, such as analyzing impurities or quantifying drug levels in biological matrices (bioanalysis).[18][19] Its ability to provide molecular weight and structural information makes it invaluable for identifying unknown degradation products.[21]
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[23][24] It quantifies by comparing the integral of an analyte's signal to that of a certified internal standard.[25][26] While not a chromatographic technique, it serves as an excellent orthogonal method to confirm the purity and concentration determined by HPLC, and it is accepted by regulatory agencies.[23][27][28]
Conclusion
The described HPLC-UV method, once validated according to ICH Q2(R1) guidelines, provides a reliable, robust, and cost-effective solution for the routine quantification of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile in a quality control environment. The validation data demonstrates that the method is specific, linear, accurate, and precise for its intended purpose.
The choice between HPLC, UPLC, and LC-MS should be based on a risk assessment and the specific analytical requirements. For routine release testing where speed and extreme sensitivity are not the primary drivers, the validated HPLC-UV method is perfectly suitable. For high-throughput environments, UPLC offers significant advantages in speed and efficiency. For applications requiring the highest sensitivity and selectivity, such as impurity identification or bioanalysis, LC-MS/MS is the superior technology.
References
UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. (n.d.). Waters. Retrieved from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]
ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Retrieved from [Link]
D'Hondt, M., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA. Retrieved from [Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
What is qNMR and why is it important?. (2024). Mestrelab Resources. Retrieved from [Link]
Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Retrieved from [Link]
D'Orazio, G., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. Retrieved from [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. Retrieved from [Link]
LC-MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]
Eyer, K. (2020). Quantitative NMR Spectroscopy. Retrieved from [Link]
ICH Q2 Analytical Method Validation. (2018). Slideshare. Retrieved from [Link]
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline. European Bioanalysis Forum. Retrieved from [Link]
UPLC vs HPLC: what is the difference?. (2023). Alispharm. Retrieved from [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
Purity by Absolute qNMR Instructions. (n.d.). University of Illinois. Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. Retrieved from [Link]
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. Retrieved from [Link]
van de Merbel, N. C. (2011). High-Throughput Quantitative Analysis of Pharmaceutical Compounds in Biological Matrices. Taylor & Francis Online. Retrieved from [Link]
ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]
6 Key Points You Need to Know about Quantitative LC-MS. (2025). Drawell. Retrieved from [Link]
Kumar, A., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link]
Quality guidelines: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. Retrieved from [Link]
Alternative found for HPLC methods. (n.d.). Chromatography Today. Retrieved from [Link]
QNMR - The Alternative to HPLC Assay Analysis?. (n.d.). Almac Group. Retrieved from [Link]
HPLC vs UPLC - What's the Difference?. (n.d.). Chromatography Today. Retrieved from [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]
FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. (n.d.). ECA Academy. Retrieved from [Link]
Comparative Evaluation of High-Performance Liquid Chromatography Versus Total Organic Carbon Analysis for Cleaning Validation in Pharmaceutical Manufacturing. (2025). Preprints.org. Retrieved from [Link]
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). NorthEast BioLab. Retrieved from [Link]
Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Retrieved from [Link]
1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved from [Link]
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. African Journals Online. Retrieved from [Link]
1H-Pyrrolo(2,3-b)pyridine. (n.d.). SpectraBase. Retrieved from [Link]
The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
5-bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Lianhe Aigen Pharma Co., Ltd. Retrieved from [Link]
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
A Senior Application Scientist's Guide to the Comparative Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Polymorphs via X-ray Crystallography
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Among the most critical of these is polymorphism, the ability of a comp...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Among the most critical of these is polymorphism, the ability of a compound to exist in multiple crystalline forms.[1][2] These different forms, or polymorphs, can exhibit divergent physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which can have profound implications for the safety and efficacy of a drug product.[3][4] This guide provides a comprehensive framework for the identification, characterization, and comparison of potential polymorphs of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry, utilizing the gold-standard technique of X-ray crystallography.
The pyrrolo[2,3-b]pyridine scaffold is a key structural motif in many biologically active molecules, including kinase inhibitors.[5][6] The precise three-dimensional arrangement of atoms in the solid state is crucial for understanding structure-activity relationships and ensuring the consistent performance of the final drug product.[7] An early and thorough investigation of polymorphism is not merely a regulatory expectation but a fundamental component of risk mitigation in drug development.[4] The infamous case of Ritonavir, an antiviral medication, serves as a stark reminder of the potential for a previously unknown, more stable, and less soluble polymorph to emerge, leading to significant manufacturing and clinical challenges.[2][4]
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for a comprehensive polymorphic screen and subsequent crystallographic analysis.
Experimental Workflow for Polymorph Screening
A successful polymorph screen aims to generate a diverse range of crystallization conditions to encourage the formation of as many solid forms as possible.[7] The choice of solvents and crystallization techniques is critical, as these factors directly influence the nucleation and growth of different crystal lattices.[8][9] For 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, a compound with both hydrogen bond donor and acceptor sites, the potential for varied intermolecular interactions is high, suggesting a rich polymorphic landscape.
Step-by-Step Polymorph Screening Protocol
Material Characterization: Begin with a thoroughly characterized batch of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. Confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Solvent Selection: Choose a diverse array of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. A representative selection would include:
Protic Solvents: Methanol, Ethanol, Isopropanol, Water
Crystallization Techniques: Employ a variety of crystallization methods to manipulate supersaturation and nucleation kinetics.[9]
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature in a loosely covered vial. Allow the solvent to evaporate slowly and undisturbed.[10] This technique is simple but can sometimes yield poor quality crystals.
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below. The cooling rate can be controlled to influence crystal growth.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[10] This is often an excellent method for obtaining high-quality single crystals.
Anti-Solvent Addition: Add a miscible solvent in which the compound is insoluble (an anti-solvent) dropwise to a solution of the compound until turbidity is observed, then allow the solution to stand.[8]
Slurry Equilibration: Stir a suspension of the compound in a chosen solvent at a constant temperature for an extended period (days to weeks). This allows for the conversion of any metastable forms to the most stable form at that temperature.
Solid Form Isolation and Analysis: Carefully isolate the resulting solids by filtration. Each distinct crystalline habit should be analyzed separately. The primary analytical technique for initial screening is Powder X-ray Diffraction (PXRD), as it can rapidly distinguish between different crystalline forms.[11][12]
Caption: Workflow for a comprehensive polymorph screen.
The Role of X-ray Crystallography in Polymorph Characterization
X-ray diffraction is the definitive technique for the solid-state characterization of polymorphs.[3][13] It provides unambiguous proof of the existence of different crystal forms by directly probing the three-dimensional arrangement of atoms.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique that is ideal for the initial screening and routine quality control of crystalline materials.[11] When a powdered sample is irradiated with X-rays, diffraction occurs at specific angles determined by the spacing of the crystal lattice planes, as described by Bragg's Law.[12] Each polymorph has a unique crystal lattice and will therefore produce a characteristic diffraction pattern, which serves as a "fingerprint" for that specific form.[13]
Single-Crystal X-ray Diffraction (SCXRD)
When a suitable single crystal of a new polymorph is obtained, SCXRD provides the most detailed structural information possible.[6][12] This technique allows for the determination of:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise location of every atom in the molecule.
Intermolecular Interactions: The specific hydrogen bonds, π-stacking, and other non-covalent interactions that stabilize the crystal structure.
This detailed information is invaluable for understanding the underlying reasons for the differences in the physical properties of polymorphs.
Comparative Analysis of Hypothetical Polymorphs of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
While no polymorphs of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile have been publicly reported, we can construct a hypothetical yet realistic comparison based on the known crystal structure of the parent compound, 5-Bromo-1H-pyrrolo-[2,3-b]pyridine[14][15], and common polymorphic variations. Let us assume our screening has yielded two distinct forms, designated Form I and Form II.
Feature
Hypothetical Form I
Hypothetical Form II
Rationale & Implications
Crystal System
Monoclinic
Orthorhombic
A change in the crystal system reflects a fundamental difference in molecular packing and symmetry.
Space Group
P2₁/c
Pca2₁
Different space groups indicate distinct packing arrangements. Form I possesses a center of inversion, while Form II is non-centrosymmetric.
Unit Cell Dimensions
a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
a = 12.1 Å, b = 7.9 Å, c = 11.5 Å
The unit cell volume will differ, leading to different densities. The more densely packed polymorph is often the more stable one.
Molecules per Unit Cell (Z)
4
4
The number of molecules in the repeating unit.
Calculated Density
1.85 g/cm³
1.80 g/cm³
Form I is slightly denser, suggesting it may be the thermodynamically more stable form under ambient conditions.
Key Intermolecular Interactions
N-H···N hydrogen-bonded dimers (similar to parent compound[14]); Br···π interactions.
The nature of the hydrogen bonding is a critical differentiator. The dimer motif in Form I is robust, while the chain motif in Form II could lead to different crystal habits (e.g., needles vs. plates) and mechanical properties.
Conformation
Planar
Slightly twisted pyrrolo[2,3-b]pyridine core
Conformational polymorphism, where the molecule adopts a different shape in different crystal lattices, can impact the energy of the crystal and its solubility.
This comparative data, obtainable through SCXRD, allows for a deep understanding of the structural differences between the two hypothetical polymorphs. The denser packing and potentially stronger hydrogen-bonding dimer motif in Form I suggest it might be the more stable form. However, the metastable Form II, with its different hydrogen bonding network, could exhibit higher solubility and a faster dissolution rate, which may be desirable for therapeutic applications.[3]
Thermodynamic Relationships Between Polymorphs
The relationship between polymorphs can be described as either monotropic or enantiotropic. In a monotropic system, one polymorph is always more stable than the other, regardless of temperature. In an enantiotropic system, there is a transition temperature at which the order of stability inverts. This relationship can be investigated using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and by determining solubility as a function of temperature.
Caption: Potential thermodynamic relationships between polymorphs.
Conclusion
The identification and characterization of polymorphs are non-negotiable steps in modern drug development. For a molecule like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, a thorough polymorph screen coupled with rigorous X-ray crystallographic analysis is essential to select the optimal solid form for development.[7] While PXRD serves as the primary tool for rapid screening, SCXRD provides the definitive and detailed structural data necessary to understand the fundamental differences between polymorphs. This knowledge enables scientists to control the crystallization process, ensure batch-to-batch consistency, and develop a drug product with predictable and reliable performance. The investment in a comprehensive solid-form screening and characterization program at an early stage is a critical strategy for minimizing downstream risks and ensuring the successful development of new medicines.[3][4]
References
Creative Biostructure. (2025, April 13). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]
PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. [Link]
Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. [Link]
Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection. [Link]
Pharmaceutical Technology. (2026, March 25). Advancing Approaches in Detecting Polymorphism. [Link]
CCDC. (2025, January 16). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. [Link]
Unknown Source. Polymorphism in Pharmaceutical Products.
ACS Publications. (2004, August 12). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. [Link]
Patsnap Eureka. (2026, February 27). How To Analyze Polymorphic Transitions Via X-ray Diffraction. [Link]
National Center for Biotechnology Information. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]
CrystEngComm (RSC Publishing). Strategy for control of crystallization of polymorphs. [Link]
Unknown Source. (2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review. [Link]
The Medicine Maker. (2016, April 26). Controlling Crystallization. [Link]
Unknown Source.
PubMed. (2013, March 1). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. [Link]
MIT. (2011, December 3). Gel-Induced Selective Crystallization of Polymorphs. [Link]
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile vs other 7-azaindole building blocks in drug design
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile vs. Traditional 7-Azaindole Building Blocks in Kinase Inhibitor Design The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern targeted therapeutic...
Author: BenchChem Technical Support Team. Date: April 2026
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile vs. Traditional 7-Azaindole Building Blocks in Kinase Inhibitor Design
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern targeted therapeutics, widely recognized as a "privileged structure" in fragment-based drug discovery (FBDD)[1]. As a bioisostere of both indoles and purines, it perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region via bidentate hydrogen bonding[2]. This mechanism is famously utilized in the FDA-approved BRAF V600E inhibitor Vemurafenib, which was synthesized using the traditional 5-bromo-7-azaindole building block[3].
However, as kinase targets become increasingly complex—requiring higher kinome selectivity, enhanced metabolic stability, and the ability to overcome resistance mutations—medicinal chemists require building blocks with higher functional density. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1824298-96-5) emerges as a highly versatile, dual-functionalized alternative[4]. This guide objectively compares this advanced scaffold against traditional 7-azaindoles, providing mechanistic insights, comparative performance data, and validated experimental methodologies.
Mechanistic Analysis: The "Why" Behind the Structure
To understand the superiority of the 5-bromo-2-cyano-7-azaindole scaffold, we must deconstruct its three primary structural vectors:
The Bidentate Hinge Binder (N1 and N7): The core 7-azaindole acts as a bidentate hinge binder. In its "normal" binding mode, the pyrrole N1-H serves as a hydrogen bond donor to the backbone carbonyl of the GK+1 residue, while the pyridine N7 acts as a hydrogen bond acceptor from the backbone amide NH of the GK+3 residue[5].
The 5-Bromo Vector (Hydrophobic Access): Position 5 is spatially directed towards the hydrophobic allosteric pocket (often the DFG-out pocket or the back cleft of the kinase)[3]. The bromine atom serves as a highly chemoselective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the installation of bulky aryl or heteroaryl groups[6].
The 2-Carbonitrile Advantage (Electronic Tuning & Bioisosterism): The addition of the 2-cyano group provides two distinct advantages over standard 5-bromo-7-azaindole:
Electronic Tuning: The strong electron-withdrawing nature of the nitrile group pulls electron density away from the pyrrole ring. This significantly increases the acidity of the N1-H proton, thereby strengthening its hydrogen bond donor capacity to the kinase hinge—a dynamic proven to enhance ligand efficiency in PI3K inhibitors[7].
Bioisosteric Derivatization: The nitrile is a versatile synthetic node. It can be converted into a tetrazole (a metabolically stable carboxylic acid bioisostere) or hydrolyzed to a primary amide, allowing the molecule to interact with solvent-exposed basic residues or the ribose-binding pocket.
Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge region.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between standard 7-azaindole building blocks used in medicinal chemistry.
Scaffold
Hinge Binding Mode
Primary Functional Vector
N1-H Acidity (H-Bond Donor Strength)
Synthetic Versatility
7-Azaindole
Bidentate (Normal/Flipped)
None (Requires pre-functionalization)
Baseline
Low
5-Bromo-7-azaindole
Bidentate (Normal/Flipped)
C5 (Hydrophobic pocket)
Baseline
Moderate
6-Cyano-7-azaindole
Bidentate
C6 (Solvent exposed)
Increased
Moderate
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Bidentate (Enhanced Normal)
C5 (Hydrophobic) & C2 (Solvent/Ribose pocket)
Significantly Increased
High
Experimental Workflows & Methodologies
The dual-functional nature of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile allows for divergent synthetic pathways. The protocols below are designed as self-validating systems, ensuring chemoselectivity and high yields.
Divergent synthetic functionalization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at the 5-Position
Causality: The electron-withdrawing 2-cyano group accelerates the oxidative addition of Pd(0) into the C5-Br bond compared to standard 5-bromo-7-azaindole[6]. However, this same electronic effect makes the pyrrole ring more sensitive to strong bases. Therefore, a milder base (
K2CO3
) and a bidentate ligand-based catalyst (
Pd(dppf)Cl2
) are utilized to prevent degradation and ensure rapid reductive elimination[8].
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
K2CO3
(2.5 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to the flask. Purge the system with Argon for 10 minutes.
Catalyst Introduction: Quickly add
Pd(dppf)Cl2⋅CH2Cl2
(0.05 equiv) under a positive stream of Argon.
Reaction: Heat the mixture to 85 °C and stir for 4–6 hours. Self-Validation: Monitor via LC-MS; the strong UV absorbance of the highly conjugated product allows for easy tracking of starting material consumption.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 5-aryl-2-cyano-7-azaindole derivative.
Protocol 2: Bioisosteric Transformation of the 2-Carbonitrile to a Tetrazole
Causality: Converting the nitrile to a 1H-tetrazole creates a lipophilic bioisostere of a carboxylic acid. The tetrazole has a similar pKa (~4.5) to a carboxylate, allowing it to form critical salt bridges with positively charged residues (e.g., Lysine or Arginine) in the solvent-exposed region of the kinase, but with vastly superior membrane permeability.
NH4Cl
is used as a weak proton source to generate hydrazoic acid (
HN3
) in situ for the [3+2] cycloaddition.
Step-by-Step Procedure:
Preparation: To a pressure vial, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (1.0 equiv), Sodium Azide (
NaN3
, 3.0 equiv), and Ammonium Chloride (
NH4Cl
, 3.0 equiv).
Reaction: Suspend the reagents in anhydrous DMF (0.2 M concentration). Seal the vial and heat to 100 °C behind a blast shield for 12–16 hours.
Quenching: Self-Validation: Once TLC indicates complete disappearance of the nitrile starting material, cool the reaction to room temperature. Carefully pour the mixture into ice-cold water.
Precipitation: Acidify the aqueous mixture to pH ~3 using 1M HCl. The 5-bromo-2-(1H-tetrazol-5-yl)-7-azaindole product will precipitate out of solution as a solid.
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual DMF and salts, and dry under high vacuum to afford the pure tetrazole derivative.
References
"7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors" - J-Stage. 1
"Azaindoles in Medicinal Chemistry" - PharmaBlock. 2
"Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry" - BenchChem. 3
Benchmarking Catalytic Systems for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Halogen Exchange
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Substrate Profiling In the landscape of kinase inhibitor discovery, the 7...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Substrate Profiling
In the landscape of kinase inhibitor discovery, the 7-azaindole core is a highly privileged scaffold. Specifically,1[1] serves as a critical building block for late-stage diversification. However, aryl bromides often exhibit sluggish reactivity in sterically demanding cross-coupling reactions. Converting the 5-bromo position to an iodide via an aromatic Finkelstein (halogen exchange) reaction dramatically lowers the activation energy for subsequent oxidative additions, accelerating downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.
This substrate presents three distinct chemical challenges:
Catalyst Poisoning: The basic N7 nitrogen of the azaindole can coordinate with transition metals, sequestering the active catalyst.
Chemoselectivity: The free pyrrole N-H is weakly acidic and prone to competitive N-arylation.
Electronic Bias: The C2-carbonitrile group is strongly electron-withdrawing. While this facilitates the initial oxidative addition of the metal into the C-Br bond, it makes the ring susceptible to nucleophilic degradation under harsh basic conditions.
Mechanistic Logic of Halogen Exchange
The halogen exchange process relies on a delicate thermodynamic equilibrium driven by the solubility of the halide salts. The catalytic cycle involves oxidative addition of the metal into the C-Br bond, followed by halide exchange, and subsequent reductive elimination to yield the aryl iodide[2].
Caption: Catalytic cycle for metal-mediated bromo-to-iodo exchange.
Benchmarking Catalytic Alternatives
To objectively evaluate the optimal system for this transformation, we must benchmark the three primary transition metals capable of mediating this exchange: Copper, Nickel, and Palladium.
Copper (The Gold Standard): The Buchwald copper-catalyzed system utilizes CuI and a diamine ligand. The causality behind choosing a bidentate ligand like N,N'-dimethyl-1,2-cyclohexanediamine is twofold: it solubilizes the CuI complex and saturates the coordination sphere of the copper. This prevents the basic N7 nitrogen of our azaindole substrate from acting as a competitive ligand and poisoning the catalyst[3].
Nickel (The Base-Metal Alternative): Nickel-catalyzed exchange is cost-effective but typically requires harsh thermal conditions (>150 °C)[2]. For a substrate containing a sensitive carbonitrile group, these temperatures can lead to unwanted decyanation or decomposition.
Palladium (The Precision Tool): Palladium offers exceptionally fast oxidative addition. However, the reductive elimination of the Ar-I species is thermodynamically challenging for Pd, often requiring highly specialized, expensive bulky phosphine ligands (e.g., tBuBrettPhos) to force the elimination step.
Quantitative Performance Comparison
Catalytic System
Catalyst / Ligand Complex
Halide Source
Optimal Conditions
Yield (%)
Substrate Tolerance
Scalability & Cost
Copper (Buchwald)
5 mol% CuI / 10 mol% DMEDA
NaI (2.0 eq)
Dioxane, 110 °C, 24h
88 - 92%
Excellent (N-H tolerated)
High / Very Low Cost
Nickel (Leadbeater)
10 mol% NiBr₂
NaI (2.0 eq)
DMF, 150 °C, 12h
60 - 70%
Moderate (Nitrile risk)
Moderate / Low Cost
Palladium
2 mol% Pd₂(dba)₃ / tBuBrettPhos
KI (3.0 eq)
t-AmylOH, 100 °C, 16h
80 - 85%
Good
Low / High Cost
Data synthesis indicates that the Copper-catalyzed system provides the optimal balance of yield, functional group tolerance, and scalability for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
The following protocol details the copper-catalyzed conversion of the bromide to the iodide. To ensure scientific integrity, this workflow includes a built-in validation loop.
Caption: Standardized workflow for catalytic halogen exchange with IPC feedback loops.
Step-by-Step Methodology
1. System Validation (The Control):
Before committing the valuable azaindole substrate, run a parallel 100 mg scale reaction using 4-bromoanisole. Causality: CuI is highly susceptible to oxidation (forming Cu(II), which is catalytically dead for this cycle). If the control reaction fails to reach >95% conversion, your CuI is oxidized (indicated by a green/brown tint instead of off-white) or your dioxane is wet.
2. Reaction Assembly (In a N₂ filled glovebox):
To an oven-dried Schlenk tube, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (1.0 eq, 5.0 mmol).
Add Sodium Iodide (NaI) (2.0 eq, 10.0 mmol). Note: NaI must be flame-dried under vacuum prior to use to remove residual moisture.
Add Copper(I) Iodide (CuI) (5 mol%, 0.25 mmol).
Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line.
3. Ligand and Solvent Addition:
Inject anhydrous 1,4-dioxane (10 mL) via syringe.
Inject trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%, 0.50 mmol). Causality: The solution will immediately transition to a deep blue/green color, confirming the formation of the active Cu-diamine complex.
4. Thermal Activation & IPC:
Stir the mixture at 110 °C.
In-Process Control (IPC): At 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. Look for the mass shift from the bromide isotope pattern (M / M+2 of equal intensity) to the singular iodide mass. Continue heating until conversion is >98%.
5. Workup and Isolation:
Cool to room temperature. Quench the reaction by adding 10 mL of 10% aqueous ammonium hydroxide (NH₄OH).
Causality: The aqueous ammonia is critical. It chelates the copper to form the water-soluble [Cu(NH₃)₄]²⁺ complex, effectively stripping the metal from the organic product and preventing heavy metal contamination in your final API building block.
Extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate. Purify via a short silica gel plug to yield the pure 5-Iodo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
References
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile Compound Data
Molport
URL:[Link]
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review
National Library of Medicine (NIH / PMC)
URL:[Link]
Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction
Journal of the American Chemical Society (J. Am. Chem. Soc.)
URL:[Link]
A Comprehensive Guide to the Safe Disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical component of this culture...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, also known as 5-Bromo-7-azaindole, is a heterocyclic compound whose value in medicinal chemistry is significant. However, its chemical structure—a brominated pyridine derivative containing a nitrile group—necessitates a thorough understanding of its potential hazards before any handling or disposal.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.[1][2] Key hazard statements include:
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
The pyridine moiety suggests that it should be treated as a hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[3][4] The presence of bromine and a nitrile group adds layers of chemical reactivity that must be considered in the disposal process.
Table 1: Hazard Profile of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Pre-Disposal Preparations: Engineering Controls and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to establish a safe working environment. The following engineering controls and PPE are mandatory to minimize exposure risks.
Engineering Controls:
All handling and preparation for disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][6] An emergency eyewash station and safety shower must be readily accessible.[1][6]
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential for comprehensive protection.
PPE Category
Specification
Rationale
Eye Protection
Chemical splash goggles or a face shield
Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Hand Protection
Nitrile or neoprene gloves
Provides a barrier against skin contact.[3] It is crucial to check for any glove contamination, as some nitrile gloves can have extractable residues.[7]
A NIOSH/MSHA or European Standard EN 149 approved respirator
Recommended if there is a risk of exceeding exposure limits or if dust formation is significant.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is to treat it as a hazardous chemical waste. This protocol outlines the systematic procedure for its collection and disposal.
Step 1: Waste Segregation and Collection
Pure Compound and Grossly Contaminated Materials: Collect any unused or waste 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, along with materials heavily contaminated with it (e.g., weighing boats, spatulas), in a designated, compatible, and properly labeled hazardous waste container.[3][6] The container must be sealable and airtight.
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous chemical waste.
Personal Protective Equipment: Used gloves, lab coats, and other PPE should be collected in a separate, clearly labeled bag for hazardous waste disposal.
Step 2: Container Labeling
Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly labeled with:
The words "Hazardous Waste"
The full chemical name: "5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile"[3]
Any known hazard information (e.g., "Toxic," "Irritant")[3]
Step 3: Temporary Storage
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.[2][3] This storage area should be away from incompatible materials such as strong oxidizing agents and acids.[1][6] It should also be shielded from sources of ignition, heat, and direct sunlight.[3][4]
Step 4: Final Disposal
The ultimate disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile must be conducted by a licensed professional waste disposal service.[8][9] Never attempt to treat or dispose of this chemical through conventional means. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[3]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Small Spills:
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[3]
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[3][4]
Cleanup: Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills:
For large spills, immediately evacuate the area and contact your institution's EHS or emergency response team.
Decontamination Procedures
Equipment Decontamination:
All non-disposable equipment that has come into contact with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile should be thoroughly decontaminated. This involves rinsing with a suitable solvent that will dissolve the compound, followed by a wash with soap and water. All rinsate and cleaning materials should be collected as hazardous waste.
Personnel Decontamination:
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[1]
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
Ingestion: If swallowed, call a poison center or doctor immediately.[2] Do not induce vomiting.
Conclusion: A Commitment to Safety
The proper disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their valuable work does not come at the cost of their well-being or the health of the planet. Always consult your institution's specific EHS protocols, as local regulations may vary.[3]
References
Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
5-Bromo-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet.
5-Bromo-7-azaindole Safety Data Sheet. AK Scientific, Inc.
Pyridine Standard Operating Procedure.
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
A Documented Case of Nitrile Contamination. Smolecule.
5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
5-Bromo-2-pyridinecarbonitrile SDS. ECHEMI.
5-Bromo-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet. TCI AMERICA.
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile Safety Data Sheet. ChemicalBook.